molecular formula C6H11ClN2 B598280 Piperidine-3-carbonitrile hydrochloride CAS No. 1199773-75-5

Piperidine-3-carbonitrile hydrochloride

Cat. No.: B598280
CAS No.: 1199773-75-5
M. Wt: 146.618
InChI Key: UGNVDGLCOHDISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 11 ClN 2 and a molecular weight of 146.62 g/mol, this compound provides a versatile piperidine scaffold substituted with a cyano group, enabling diverse chemical modifications to enhance pharmacokinetic properties or target specificity . This compound is particularly valuable in pharmaceutical research for the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease . Its structure allows it to act as a key intermediate for constructing more complex molecules that interact with specific receptors in the brain. Furthermore, piperidine derivatives are widely investigated for their role in multitarget-directed ligands, including potential treatments for neuropathic pain . Piperidine-based fragments are present in more than twenty classes of pharmaceuticals, underscoring their fundamental importance in drug discovery . Beyond its primary applications in neurology, this compound also finds use in the synthesis of agrochemicals and serves as a valuable reagent in research laboratories for exploring novel pathways in medicinal chemistry . This product is intended for research purposes only and is not for human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-75-5
Record name piperidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Data Interpretation of (R)-Piperidine-3-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Piperidine-3-carbonitrile hydrochloride. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: (R)-Piperidine-3-carbonitrile hydrochloride

  • Molecular Formula: C₆H₁₁ClN₂[1]

  • Molecular Weight: 146.62 g/mol [1]

  • Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary

Due to the limited availability of specific experimental spectra for (R)-Piperidine-3-carbonitrile hydrochloride in publicly accessible databases, the following data tables are based on predictive analysis and comparison with structurally similar compounds, such as piperidine and its derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H1 (NH)9.0 - 11.0Broad singlet2H
H33.5 - 3.8Multiplet1H
H2ax, H6ax3.2 - 3.5Multiplet2H
H2eq, H6eq2.8 - 3.1Multiplet2H
H4ax, H5ax2.0 - 2.3Multiplet2H
H4eq, H5eq1.8 - 2.0Multiplet2H

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent α-protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C≡N118 - 122
C2, C645 - 50
C328 - 32
C4, C522 - 28

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (salt)2700 - 3000Strong, broad
C-H stretch (alkane)2850 - 2960Medium to strong
C≡N stretch2240 - 2260Medium
C-N stretch1000 - 1250Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/z
[M+H]⁺111.09
[M+Na]⁺133.07

Note: The molecular ion of the free base (C₆H₁₀N₂) is expected to be observed. The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

NMR Spectroscopy

A sample of 5-10 mg of (R)-Piperidine-3-carbonitrile hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[3]

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4] This stock solution is then further diluted to the low µg/mL range and introduced into the mass spectrometer.[4]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-Piperidine-3-carbonitrile hydrochloride.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS ESI-MS Analysis MW Molecular Weight Determination (m/z = 111.09 for [M+H]⁺) MS->MW Provides Structure Structural Elucidation MW->Structure Confirms Molecular Formula IR FT-IR Analysis FG Functional Group Identification (C≡N, N-H, C-H) IR->FG Identifies FG->Structure Confirms Functional Groups H_NMR ¹H NMR Analysis H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR Analysis C_NMR->Structure Carbon Skeleton

Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug Development

Piperidine scaffolds are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Drug (R)-Piperidine-3-carbonitrile Derivative (Antagonist) Drug->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR Antagonism Pathway.

References

An In-depth Technical Guide on the Core Properties of Racemic Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of racemic piperidine-3-carbonitrile hydrochloride. Given the limited availability of specific experimental data for this exact compound, this guide synthesizes information from closely related analogs and theoretical principles to offer a robust resource for research and development activities.

Chemical and Physical Properties

Racemic this compound is a piperidine derivative featuring a nitrile group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile building block in medicinal chemistry.

Table 1: Fundamental Properties of Racemic this compound and Related Compounds

PropertyRacemic this compoundN-Boc-3-cyanopiperidine (for reference)Piperidine (for reference)
Molecular Formula C₆H₁₁ClN₂C₁₁H₁₈N₂O₂C₅H₁₁N
Molecular Weight 146.62 g/mol 210.27 g/mol 85.15 g/mol [1]
Appearance Expected to be a white to off-white crystalline solidWhite to yellow powderClear, colorless liquid[1]
Melting Point Data not available60-65 °C-9 °C[1]
Boiling Point Data not available40 °C at 30 mmHg106 °C[1]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Soluble in MethanolMiscible in water[1]
CAS Number 7492-88-8 (for the racemic free base)91419-53-3110-89-4[1]

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the protonated amine.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H3 (methine)3.0 - 3.5Multiplet
H2, H6 (equatorial)3.2 - 3.6Multiplet
H2, H6 (axial)2.8 - 3.2Multiplet
H4, H5 (equatorial)1.9 - 2.3Multiplet
H4, H5 (axial)1.6 - 2.0Multiplet
NH₂⁺Broad singletBroad Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon and the carbons adjacent to the nitrogen are expected to be the most deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C≡N118 - 122
C330 - 35
C2, C645 - 50
C4, C520 - 30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (salt)3200 - 2800Strong, broad
C-H stretch3000 - 2850Medium
C≡N stretch2260 - 2240Medium, sharp
N-H bend1600 - 1500Medium

A key feature to identify would be the sharp, medium intensity peak corresponding to the nitrile group stretch around 2250 cm⁻¹.[2]

Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to fragment in a predictable manner. The molecular ion peak for the free base (C₆H₁₀N₂) would be observed at m/z 110.16. Common fragmentation patterns would involve the loss of the nitrile group or fragmentation of the piperidine ring.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of racemic this compound, based on procedures for similar compounds.

Synthesis of Racemic this compound

This synthesis can be approached via the dehydration of the corresponding amide, piperidine-3-carboxamide.

Materials:

  • Piperidine-3-carboxamide

  • Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

  • Suspend piperidine-3-carboxamide in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a dehydrating agent (e.g., thionyl chloride) dropwise to the cooled suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product (racemic piperidine-3-carbonitrile) is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield racemic this compound.

Purification

Recrystallization is a common method for purifying the final product.

Procedure:

  • Dissolve the crude racemic this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and diethyl ether, or isopropanol).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

HPLC Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method can be adapted and optimized for specific instrumentation and purity requirements.[3][4]

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of racemic this compound.

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Piperidine-3-carboxamide reaction Dehydration (e.g., SOCl₂ in Toluene) start->reaction crude_base Crude Racemic Piperidine-3-carbonitrile reaction->crude_base dissolution Dissolution (e.g., Diethyl Ether) crude_base->dissolution salt_formation Salt Formation (Add HCl in Ether) dissolution->salt_formation precipitation Precipitation of Hydrochloride Salt salt_formation->precipitation filtration1 Filtration & Washing precipitation->filtration1 crude_hcl Crude Racemic Piperidine-3-carbonitrile HCl filtration1->crude_hcl recrystallization Recrystallization (e.g., Ethanol/Ether) crude_hcl->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 final_product Pure Racemic Piperidine-3-carbonitrile HCl filtration2->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The piperidine-3-carbonitrile scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS).

G Potential Applications in Drug Discovery cluster_derivatization Chemical Modifications cluster_targets Potential Biological Targets cluster_applications Therapeutic Areas start Racemic Piperidine-3-carbonitrile HCl reduction Nitrile Reduction (to Aminomethyl) start->reduction Derivatization alkylation N-Alkylation/ N-Arylation start->alkylation Derivatization hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) start->hydrolysis Derivatization cns_receptors CNS Receptors (e.g., Sigma, Histamine) reduction->cns_receptors Leads to enzymes Enzyme Inhibitors (e.g., Kinases) reduction->enzymes Leads to ion_channels Ion Channels reduction->ion_channels Leads to alkylation->cns_receptors Leads to alkylation->enzymes Leads to alkylation->ion_channels Leads to hydrolysis->cns_receptors Leads to hydrolysis->enzymes Leads to hydrolysis->ion_channels Leads to neuropathic_pain Neuropathic Pain cns_receptors->neuropathic_pain Modulation for neurodegenerative Neurodegenerative Disorders cns_receptors->neurodegenerative Modulation for psychiatric Psychiatric Disorders cns_receptors->psychiatric Modulation for enzymes->neuropathic_pain Modulation for enzymes->neurodegenerative Modulation for enzymes->psychiatric Modulation for ion_channels->neuropathic_pain Modulation for ion_channels->neurodegenerative Modulation for ion_channels->psychiatric Modulation for

Caption: Potential derivatization pathways and therapeutic applications.

References

Crystal Structure Analysis of Piperidine-3-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-3-carbonitrile derivatives. Due to the limited availability of public domain crystallographic data for piperidine-3-carbonitrile hydrochloride isomers, this guide presents a comprehensive analysis of a closely related and structurally significant compound: 3-oxo-3-(piperidin-1-yl)propanenitrile . The methodologies and structural insights derived from this analogue serve as a valuable reference for researchers working with piperidine-3-carbonitrile and its salts.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for rational drug design and development. This guide offers detailed experimental protocols, quantitative structural data, and visual representations of the analytical workflow to aid in these endeavors.

Representative Crystal Structure Data: 3-oxo-3-(piperidin-1-yl)propanenitrile

The following tables summarize the crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile, a compound featuring a piperidine ring functionalized with a cyanomethyl group at the nitrogen atom. This data provides a foundational understanding of the conformational preferences and structural parameters that can be expected in related molecules.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₈H₁₂N₂O
Formula Weight152.19
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a9.7106(2) Å
b8.9468(2) Å
c9.8487(2) Å
α90°
β101.425(1)°
γ90°
Volume838.69(3) ų
Z4
Calculated Density1.205 Mg/m³
Absorption Coefficient0.663 mm⁻¹
F(000)328
Data Collection & Refinement
Theta range for data collection9.12 to 66.63°
Reflections collected5110
Independent reflections1222 [R(int) = 0.029]
Completeness to theta = 66.63°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1222 / 0 / 100
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.053, wR2 = 0.128
R indices (all data)R1 = 0.057, wR2 = 0.132

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N(1)-C(1)1.464(2)
N(1)-C(5)1.465(2)
N(1)-C(6)1.348(2)
C(6)-O(1)1.238(2)
C(6)-C(7)1.516(2)
C(7)-C(8)1.458(2)
C(8)-N(2)1.144(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValue (°)
C(1)-N(1)-C(5)112.5(1)
C(1)-N(1)-C(6)123.4(1)
C(5)-N(1)-C(6)124.1(1)
O(1)-C(6)-N(1)121.7(1)
O(1)-C(6)-C(7)120.7(1)
N(1)-C(6)-C(7)117.6(1)
C(6)-C(7)-C(8)112.9(1)
N(2)-C(8)-C(7)178.1(2)
Torsion Angle Value (°)
C(5)-N(1)-C(1)-C(2)55.4(2)
N(1)-C(1)-C(2)-C(3)-55.7(2)
C(1)-C(2)-C(3)-C(4)56.0(2)
C(2)-C(3)-C(4)-C(5)-56.1(2)
C(3)-C(4)-C(5)-N(1)55.8(2)
C(1)-N(1)-C(5)-C(4)-55.4(2)

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of piperidine-3-carbonitrile derivatives, based on established procedures for similar compounds.

Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile[1][2]

A mixture of ethyl cyanoacetate (1 equivalent) and piperidine (2 equivalents) in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction Analysis[1][2]

A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a controlled temperature, typically 293(2) K, using graphite-monochromated MoKα or CuKα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or thin films.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for the synthesis and crystal structure analysis of piperidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Reactants Ethyl Cyanoacetate + Piperidine Reaction Stirring in Ethanol at Room Temperature Reactants->Reaction Filtration Filtration & Washing Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crystals Single Crystals Recrystallization->Crystals XRay Single-Crystal X-ray Diffraction Crystals->XRay Data_Collection Data Collection XRay->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Crystallographic_Data Crystallographic Data (Tables 1-3) Refinement->Crystallographic_Data

Caption: Workflow for the synthesis and single-crystal X-ray analysis.

characterization_pathway cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Crystallographic Analysis Compound Synthesized Piperidine Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS SCXRD Single-Crystal X-ray Diffraction Compound->SCXRD Structural_Information Comprehensive Structural Elucidation NMR->Structural_Information FTIR->Structural_Information MS->Structural_Information SCXRD->Structural_Information

Caption: Comprehensive characterization pathway for piperidine derivatives.

Conclusion

This technical guide provides a framework for the crystal structure analysis of piperidine-3-carbonitrile derivatives, utilizing data from a closely related analogue, 3-oxo-3-(piperidin-1-yl)propanenitrile. The presented data and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The chair conformation of the piperidine ring observed in the analogue is a common and energetically favorable conformation for such six-membered heterocyclic systems. The detailed bond lengths, angles, and torsion angles provide a quantitative basis for computational modeling and structure-activity relationship studies of novel piperidine-3-carbonitrile derivatives. Further research is warranted to obtain and analyze the crystal structures of the specific hydrochloride isomers to provide a more direct comparison.

References

CAS number and molecular structure of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, relevant quantitative data, a representative synthetic protocol, and its application in the development of therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted with a nitrile group at the 3-position. It is typically available as a racemic mixture and as individual enantiomers, which are crucial for the stereospecific synthesis of complex biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The molecular structure of this compound is characterized by a saturated six-membered nitrogen-containing ring. The nitrile group at the 3-position is a versatile chemical handle for further synthetic transformations.

Molecular Structure:

Caption: Molecular Structure of this compound.

Quantitative Data

The following table summarizes the key chemical identifiers and properties of this compound and its common stereoisomers.

PropertyValueCitation(s)
Chemical Name This compound[1][2]
Synonyms 3-Cyanopiperidine hydrochloride[1]
Molecular Formula C₆H₁₁ClN₂[1][2][3]
Molecular Weight 146.62 g/mol [1][2][3]
CAS Number (Racemate) 1199773-75-5[1][4]
CAS Number (S)-enantiomer 915226-72-1
CAS Number (R)-enantiomer 1407991-27-8[3]
Appearance Solid[2]
Purity (Typical) ≥95% - 97%[2][3]
Solubility Soluble in polar solvents, particularly water.[2]
Storage Room temperature, under an inert atmosphere.[3]

Experimental Protocols

Representative Synthesis of 3-Cyanopiperidine Hydrochloride

A common method for the synthesis of cyanopiperidines is through the dehydration of the corresponding carboxamide. The following is a representative protocol adapted for the synthesis of 3-cyanopiperidine hydrochloride from piperidine-3-carboxamide.

Materials:

  • Piperidine-3-carboxamide

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • A solution of piperidine-3-carboxamide is prepared in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled in an ice bath to 0-5 °C.

  • Thionyl chloride (2 to 3 molar equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting precipitate, this compound, is collected by filtration.

  • The solid is washed with cold toluene to remove any unreacted starting materials and byproducts.

  • The product is then dried under vacuum to yield the final product as a solid.

Note: This is a representative protocol and may require optimization for scale and purity requirements. Appropriate safety precautions should be taken when handling thionyl chloride and other reagents.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of more complex and biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

This compound is particularly valuable in the development of ligands for Central Nervous System (CNS) targets. For instance, it has been utilized in the synthesis of dual-acting histamine H₃ and sigma-1 receptor ligands, which are being investigated for the treatment of neuropathic pain and other neurological disorders. The protonated piperidine nitrogen is often essential for forming key interactions, such as salt bridges, with amino acid residues in the binding pockets of target proteins. The nitrile group provides a versatile point for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

drug_discovery_workflow cluster_start Starting Material cluster_synthesis Synthetic Elaboration cluster_application Drug Discovery Application P3CH Piperidine-3-carbonitrile Hydrochloride Modification Chemical Modification (e.g., nitrile reduction, N-alkylation) P3CH->Modification Versatile Building Block Library Library of Novel Compounds Modification->Library Screening Biological Screening (e.g., CNS targets) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of Piperidine-3-carbonitrile HCl in Drug Discovery.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers upon request. This data is essential for confirming the structure and purity of the compound before its use in synthetic applications. Characteristic signals in ¹³C NMR for the nitrile group are expected to appear around 110-125 ppm.

References

A Technical Guide to the Thermochemical Characterization of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Determination of Thermochemical Properties

A multi-faceted experimental approach is necessary to fully characterize the thermochemical profile of a solid compound like Piperidine-3-carbonitrile hydrochloride. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine transition temperatures and enthalpies for processes like melting, crystallization, and solid-solid phase transitions.[5]

Key Parameters Obtained:

  • Melting Point (T_m)

  • Enthalpy of Fusion (ΔH_fus)

  • Glass Transition Temperature (T_g) for amorphous content

  • Heat Capacity (C_p)

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetic DSC pan.[6] Crimp the pan to seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert nitrogen flow (e.g., 20 cm³/min) to prevent oxidative degradation.[6]

  • Thermal History Erasure: Equilibrate the sample at a sub-ambient temperature (e.g., -20°C). Ramp the temperature to a point above the expected melt (e.g., 60°C) at a controlled rate (e.g., 20°C/min), hold for a few minutes, and then cool back to the starting temperature. Repeat this heat/cool/heat cycle to erase the sample's prior thermal history.[6]

  • Data Acquisition: Perform a final heating ramp at a controlled rate (e.g., 10-20°C/min) through the melting transition.[6]

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm (T_m). The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus).[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is essential for determining the thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[8][9]

Key Parameters Obtained:

  • Thermal Stability Range

  • Decomposition Temperature (T_d)

  • Mass Loss due to Volatiles (e.g., water, solvents)

Detailed Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Position the pan on the high-precision balance within the TGA furnace.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen) to a temperature beyond its decomposition point. The mass of the sample is continuously monitored and recorded.[7]

  • Data Analysis: The TGA curve plots mass percent against temperature. The onset temperature of a significant mass loss step indicates the beginning of decomposition. The amount of mass lost at different stages can be quantified to determine moisture content or stoichiometry of solvates.[8]

Bomb Calorimetry

To determine the standard enthalpy of formation (ΔH_f°), the standard enthalpy of combustion (ΔH_c°) is first measured using a bomb calorimeter. This technique involves the complete combustion of a sample in a high-pressure oxygen environment.[10][11]

Key Parameters Obtained:

  • Heat of Combustion at Constant Volume (ΔU_c)

  • Standard Enthalpy of Combustion (ΔH_c°)

  • Standard Enthalpy of Formation (ΔH_f°)

Detailed Experimental Protocol:

  • Calorimeter Calibration: First, determine the energy equivalent (heat capacity) of the calorimeter by combusting a certified standard of known heat of combustion, such as benzoic acid.[12]

  • Sample Preparation: Press a precise mass (not to exceed 1.1 g) of this compound into a pellet.[13] Place the pellet in the sample crucible.

  • Bomb Assembly: Attach a measured length of fuse wire between the electrodes, ensuring it touches the sample pellet.[13] Add a small, known amount of water (e.g., 1 mL) to the bomb to ensure all product water is in the liquid state.[13] Seal the bomb and pressurize it with excess pure oxygen.

  • Combustion: Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.[14] Once the system reaches thermal equilibrium, ignite the sample via the fuse wire.

  • Temperature Measurement: Record the temperature of the water bath before and after combustion, monitoring it until a maximum temperature is reached and it begins to cool.

  • Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the fuse wire combustion and the formation of nitric acid from the sample's nitrogen content.[10][13] ΔH_c° is then calculated from ΔU_c, and finally, the standard enthalpy of formation (ΔH_f°) is derived using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, HCl).

Experimental Workflow for Thermochemical Data Determination

G cluster_0 Thermal Analysis cluster_1 Combustion Calorimetry cluster_2 Derived Properties DSC Differential Scanning Calorimetry (DSC) Tm_Hf Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Tm_Hf TGA Thermogravimetric Analysis (TGA) Stability Thermal Stability Decomposition (Td) TGA->Stability BOMB Bomb Calorimetry HoF Standard Enthalpy of Formation (ΔHf°) BOMB->HoF Sample Piperidine-3-carbonitrile hydrochloride Sample Sample->DSC Sample->TGA Sample->BOMB

Caption: Workflow for experimental thermochemical characterization.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.[15][16] Methods like Density Functional Theory (DFT) can yield accurate estimations for molecules like this compound.

General Computational Workflow:

  • Structure Optimization: The 3D molecular structure of the compound is optimized to find its lowest energy conformation (geometry).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Energy Calculation: A high-accuracy single-point energy calculation is performed.

  • Property Derivation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the computed energies and known experimental enthalpies of formation for reference species to ensure accuracy and cancel systematic errors.[17]

Computational Workflow for Estimating Enthalpy of Formation

G Input Initial Molecular Structure (Piperidine-3-carbonitrile HCl) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (High-Level Theory) Freq->SPE Thermo Thermochemical Analysis (ZPVE, Thermal Corrections) Freq->Thermo Isodesmic Define Isodesmic Reaction SPE->Isodesmic Thermo->Isodesmic Final Calculate Enthalpy of Formation (ΔHf°) Isodesmic->Final

Caption: Workflow for computational thermochemistry estimation.

Thermochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key experimental thermochemical data for the parent compound, piperidine. These values serve as a useful baseline for estimating the properties of its derivatives.

PropertySymbolValueUnitsReference(s)
Standard Enthalpy of Formation (gas)Δ_f_H°(g)-47.15 ± 0.63kJ/mol[18]
Standard Enthalpy of Formation (liquid)Δ_f_H°(l)-88.7 ± 0.6kJ/mol[19]
Standard Enthalpy of Combustion (liquid)Δ_c_H°(l)-3491.5 ± 0.5kJ/mol[19]
Liquid Phase Heat Capacity (298.15 K)C_p(l)179.86J/mol·K[19]
Standard Molar Entropy (liquid)S°(l)203.4J/mol·K[19]

Conclusion

While direct experimental thermochemical data for this compound is not currently published, this guide outlines the definitive methodologies for its determination. A combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry provides a complete experimental picture of the compound's thermal properties. Furthermore, modern computational chemistry offers a reliable and accessible route to predict these properties. By following the protocols and workflows detailed herein, researchers and drug development professionals can obtain the essential data needed for robust process development, safety assessment, and formulation of this important pharmaceutical intermediate.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of Piperidine-3-carbonitrile Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the chiral separation of Piperidine-3-carbonitrile hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the compound's lack of a native chromophore for standard UV detection, a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB) is employed. This application note provides a comprehensive guide to the derivatization procedure, followed by a robust HPLC method, including stationary phase selection, mobile phase composition, and instrument parameters.

Introduction

Piperidine-3-carbonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the efficacy and safety of the final drug product. Therefore, a reliable analytical method to separate and quantify its enantiomers is crucial for quality control and regulatory compliance in drug development.[1][2] This application note addresses the challenge of separating the enantiomers of this compound, which is complicated by its lack of a strong UV-absorbing chromophore. To overcome this, a pre-column derivatization method is proposed to introduce a chromophore, enabling sensitive UV detection.[3][4]

Experimental Workflow

The overall experimental workflow for the chiral separation of this compound enantiomers is depicted below.

workflow Experimental Workflow for Chiral Separation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh Piperidine-3-carbonitrile HCl dissolve Dissolve in Diluent prep->dissolve add_base Add Triethylamine dissolve->add_base add_dnfb Add DNFB Solution add_base->add_dnfb react Incubate at 60°C add_dnfb->react quench Quench Reaction react->quench inject Inject Derivatized Sample quench->inject separate Chiral HPLC Separation inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution & Enantiomeric Purity integrate->calculate

Caption: Workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Pre-column Derivatization Protocol

This protocol describes the derivatization of this compound with 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • This compound

  • 2,4-dinitrofluorobenzene (DNFB)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Vials for reaction

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Derivatizing Agent Preparation: Prepare a 10 mg/mL solution of DNFB in acetonitrile.

  • Reaction:

    • In a reaction vial, add 100 µL of the this compound solution.

    • Add 20 µL of triethylamine to neutralize the hydrochloride and act as a base.

    • Add 100 µL of the DNFB solution.

    • Cap the vial and vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes.

  • Quenching: After incubation, cool the vial to room temperature. The sample is now ready for HPLC analysis.

Chiral HPLC Method Protocol

This protocol outlines the HPLC conditions for the separation of the derivatized enantiomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

ParameterValue
Chiral Stationary Phase Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 360 nm

Data Presentation

The following table summarizes the expected chromatographic data for the separation of the derivatized Piperidine-3-carbonitrile enantiomers.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.29200
Resolution (Rs) > 2.0

Logical Relationship of Method Development

The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation. The following diagram illustrates a logical approach to CSP screening.

screening Chiral Stationary Phase Screening Strategy cluster_screening CSP Screening cluster_optimization Method Optimization start Start: Derivatized Piperidine-3-carbonitrile csp1 Polysaccharide-based CSPs (e.g., Chiralpak AD, AS) start->csp1 csp2 Pirkle-type CSPs (e.g., Whelk-O1) start->csp2 csp3 Macrocyclic Antibiotic CSPs (e.g., Chirobiotic V) start->csp3 evaluation Evaluate Resolution (Rs) csp1->evaluation csp2->evaluation csp3->evaluation optimize_mp Optimize Mobile Phase (Solvent ratio, additives) evaluation->optimize_mp Rs < 1.5 final_method Final Validated Method evaluation->final_method Rs > 1.5 optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->evaluation

Caption: A systematic approach to chiral column screening.

Conclusion

The described method, incorporating a pre-column derivatization step with DNFB, provides a reliable and sensitive approach for the chiral separation of this compound enantiomers by HPLC. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry, enabling accurate determination of enantiomeric purity, which is essential for the development of safe and effective chiral drugs.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro-piperidine-hydantoins, a class of spirocyclic compounds with significant potential in medicinal chemistry, using piperidine-3-carbonitrile hydrochloride as a readily available starting material. Spirocyclic scaffolds are of high interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.

Introduction

Spiro-piperidines are a prominent structural motif in a number of FDA-approved drugs and clinical candidates. The rigid nature of the spirocyclic core allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This protocol outlines a robust and adaptable two-step synthetic sequence to access novel spiro-piperidine-hydantoins from this compound. The methodology involves the protection of the piperidine nitrogen, followed by a one-pot reaction with an isocyanate and subsequent acid-mediated cyclization.

Synthetic Pathway Overview

The synthesis commences with the protection of the secondary amine of this compound. A tert-butyloxycarbonyl (Boc) group is introduced to prevent side reactions in the subsequent steps. The N-Boc-protected intermediate is then reacted with a selected isocyanate to form a urea derivative, which undergoes an acid-catalyzed intramolecular cyclization to yield the final spirohydantoin product.

Synthesis_Pathway start Piperidine-3-carbonitrile hydrochloride step1 N-Boc Protection start->step1 intermediate N-Boc-piperidine- 3-carbonitrile step1->intermediate step2 Reaction with Isocyanate intermediate->step2 urea Urea Intermediate step2->urea step3 Acid-catalyzed Cyclization urea->step3 product Spiro-piperidine-hydantoin step3->product

Caption: General synthetic pathway for spiro-piperidine-hydantoins.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-cyano-1-piperidinecarboxylate

This protocol describes the N-protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Spiro[piperidine-3,4'-imidazolidine]-2',5'-dione Derivatives

This protocol details the one-pot synthesis of the spirohydantoin scaffold from the N-protected piperidine-3-carbonitrile.

Materials:

  • tert-butyl 3-cyano-1-piperidinecarboxylate

  • Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

  • 1,2-Dichloroethane (DCE)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar with heating capabilities

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 3-cyano-1-piperidinecarboxylate (1.0 eq) and the desired isocyanate (1.1 eq) in 1,2-dichloroethane (DCE, 0.5 M).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the formation of the urea intermediate by TLC.

  • After the initial reaction is complete, add concentrated hydrochloric acid (4.0 eq) to the reaction mixture.

  • Continue to stir the mixture at 80 °C for an additional 12-18 hours to effect cyclization and deprotection of the Boc group.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired spiro-piperidine-hydantoin.

Experimental_Workflow cluster_protocol1 Protocol 1: N-Boc Protection cluster_protocol2 Protocol 2: Spirohydantoin Formation p1_start Dissolve Piperidine-3-carbonitrile HCl in DCM p1_reagents Add TEA and (Boc)2O p1_start->p1_reagents p1_reaction Stir at room temperature p1_reagents->p1_reaction p1_workup Aqueous workup and extraction p1_reaction->p1_workup p1_purification Purification p1_workup->p1_purification p1_product N-Boc-piperidine-3-carbonitrile p1_purification->p1_product p2_start Dissolve N-Boc-piperidine-3-carbonitrile and Isocyanate in DCE p2_heat1 Heat to 80°C p2_start->p2_heat1 p2_acid Add conc. HCl p2_heat1->p2_acid p2_heat2 Continue heating at 80°C p2_acid->p2_heat2 p2_workup Neutralization and extraction p2_heat2->p2_workup p2_purification Purification p2_workup->p2_purification p2_product Spiro-piperidine-hydantoin p2_purification->p2_product

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a spiro-piperidine-hydantoin derivative using phenyl isocyanate as a representative coupling partner.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
1 Piperidine-3-carbonitrile HCl(Boc)₂ODCM0 to RT14tert-butyl 3-cyano-1-piperidinecarboxylate92
2a tert-butyl 3-cyano-1-piperidinecarboxylatePhenyl IsocyanateDCE805Urea Intermediate-
2b Urea IntermediateConc. HClDCE8016Spiro[piperidine-3,4'-imidazolidine]-2',5'-dione78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols described provide a reliable and straightforward methodology for the synthesis of novel spiro-piperidine-hydantoins from this compound. This approach is amenable to parallel synthesis for the generation of compound libraries for high-throughput screening in drug discovery programs. The versatility of the isocyanate component allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Application Notes & Protocols: Piperidine-3-carbonitrile hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds. The core principle of FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak but high-quality interactions with a biological target.[1][2] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[3]

Saturated heterocyclic scaffolds, particularly piperidines, are highly valued in drug discovery due to their prevalence in approved drugs and their ability to provide three-dimensional (3D) diversity.[4][5] Unlike flat, aromatic fragments that populate a significant portion of traditional screening libraries, 3D fragments can explore a wider range of chemical space, often leading to improved physicochemical properties and novel intellectual property.[1][6]

Piperidine-3-carbonitrile hydrochloride is an exemplary 3D fragment. Its rigid, chair-like conformation, combined with a nitrile group (a versatile synthetic handle and potential hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor and a point for synthetic elaboration), makes it an attractive candidate for FBDD campaigns. This document provides detailed application notes and protocols for the use of this compound and similar saturated heterocyclic fragments in a typical FBDD workflow.

Physicochemical Properties of a Representative Fragment

This compound is well-suited for FBDD, adhering to the widely accepted "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[1]

PropertyValueFBDD Guideline ("Rule of Three")
Molecular Formula C₆H₁₁ClN₂-
Molecular Weight 146.62 g/mol < 300 Da
cLogP (calculated) ~0.5 - 1.0< 3
Hydrogen Bond Donors 1 (secondary amine)≤ 3
Hydrogen Bond Acceptors 1 (nitrile nitrogen)≤ 3
Rotatable Bonds 0< 3
Scaffold Type 3D, Saturated HeterocycleDesirable for novel chemical space

General FBDD Workflow

The successful application of this compound in an FBDD campaign follows a multi-stage process involving primary screening, hit validation, and characterization, followed by structure-guided elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Piperidine-3-carbonitrile HCl) Screen Primary Screen (e.g., DSF, SPR, NMR) Lib->Screen ~1000 Fragments Hits Initial Hits Screen->Hits High Concentration (100 µM - 1 mM) OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Hits->OrthoScreen Confirm Binding XRay Structural Biology (X-ray Crystallography / Cryo-EM) OrthoScreen->XRay Determine Binding Pose ValidatedHits Validated Hits (Binding Mode Confirmed) XRay->ValidatedHits SBDD Structure-Based Design (Fragment Growing, Linking, Merging) ValidatedHits->SBDD ChemSynth Chemical Synthesis SBDD->ChemSynth SAR SAR Analysis ChemSynth->SAR Iterative Cycles SAR->SBDD Lead Lead Compound (Potency & ADME Optimized) SAR->Lead Hit_Triage_Workflow DSF_Hit Primary Hit from DSF (ΔTm > 2σ) NMR_Test Validate with STD-NMR DSF_Hit->NMR_Test ITC_Test Characterize with ITC NMR_Test->ITC_Test Binding Confirmed FalsePositive False Positive (Discard) NMR_Test->FalsePositive No Binding XRay_Test Obtain Structure ITC_Test->XRay_Test Thermodynamics Measured (Kd, ΔH, ΔS) NoKd No Measurable Kd (Discard) ITC_Test->NoKd Binding too weak or artifact Validated Validated Hit (Proceed to SBDD) XRay_Test->Validated Structure Solved NoStructure No Co-crystal (Re-evaluate) XRay_Test->NoStructure Crystallization Fails Fragment_Elaboration cluster_core Core Fragment Hit cluster_growth Fragment Growing cluster_linking Fragment Linking Fragment Piperidine-3-carbonitrile Kd = 250 µM GrowthVector1 Synthesize analogs from secondary amine Fragment->GrowthVector1 GrowthVector2 Modify nitrile group (e.g., to tetrazole) Fragment->GrowthVector2 LinkerDesign Design & Synthesize Linker Fragment->LinkerDesign GrownCompound Grown Compound Kd = 10 µM GrowthVector1->GrownCompound Fragment2 Second Fragment Hit (Binds in adjacent pocket) Fragment2->LinkerDesign LinkedCompound Linked Compound Kd < 1 µM LinkerDesign->LinkedCompound

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure piperidine derivatives are pivotal building blocks in the synthesis of numerous pharmaceuticals. This document provides detailed application notes and hypothetical protocols for the enzymatic kinetic resolution of racemic piperidine-3-carbonitrile, a valuable chiral intermediate. Two primary enzymatic strategies are presented: lipase-catalyzed kinetic resolution via N-acylation and nitrilase-catalyzed kinetic resolution through hydrolysis of the nitrile moiety. These protocols are based on established methodologies for similar substrates, offering a robust starting point for experimental work.

Introduction and Significance

The piperidine scaffold is a prevalent motif in a wide range of biologically active compounds and approved drugs.[1][2] The stereochemistry of substituents on the piperidine ring is often critical for pharmacological activity, with different enantiomers exhibiting distinct potency, selectivity, and safety profiles.[3] Specifically, chiral 3-substituted piperidines, such as (R)-3-aminopiperidine, are key components in modern pharmaceuticals, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin, which are used in the treatment of type 2 diabetes.[4][5]

Piperidine-3-carbonitrile serves as a versatile precursor to both 3-aminopiperidine and piperidine-3-carboxylic acid derivatives, making its enantiomers highly sought-after intermediates in drug discovery and development.[6] Enzymatic kinetic resolution (EKR) offers a green and highly selective method for obtaining these enantiopure compounds from a racemic mixture, avoiding the use of expensive or toxic reagents often associated with classical resolution or asymmetric synthesis.[3]

This document outlines two potential enzymatic approaches for the kinetic resolution of racemic piperidine-3-carbonitrile.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For a successful kinetic resolution, a high enantiomeric ratio (E-value) is desired, which signifies a large difference in the reaction rates of the two enantiomers.

Logical Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Products racemate Racemic Piperidine-3-carbonitrile reaction Enzymatic Kinetic Resolution racemate->reaction enzyme Enzyme (Lipase or Nitrilase) enzyme->reaction reagents Reagents (Acyl donor/Buffer) reagents->reaction monitoring Reaction Monitoring (e.g., Chiral HPLC) reaction->monitoring quench Quench Reaction at ~50% Conversion monitoring->quench separation Separation of Product and Unreacted Substrate quench->separation enantiomer1 Enantiopure Product separation->enantiomer1 enantiomer2 Enantiopure Unreacted Substrate separation->enantiomer2

Caption: General workflow for enzymatic kinetic resolution.

Protocol 1: Lipase-Catalyzed Kinetic Resolution by N-Acylation

This protocol describes a hypothetical method for the kinetic resolution of racemic piperidine-3-carbonitrile using a lipase to selectively acylate one of the enantiomers. Lipases are widely used for the resolution of cyclic secondary amines.[7][8] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a common and effective choice for such transformations.[8]

Experimental Workflow: Lipase-Catalyzed N-Acylation

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis substrate Dissolve Racemic Piperidine-3-carbonitrile in Organic Solvent acyl_donor Add Acyl Donor (e.g., Ethyl Acetate) substrate->acyl_donor add_enzyme Add Immobilized Lipase (e.g., Novozym 435) acyl_donor->add_enzyme incubate Incubate with Shaking at Controlled Temperature add_enzyme->incubate filter_enzyme Filter to Remove Immobilized Enzyme incubate->filter_enzyme analyze Analyze Sample by Chiral HPLC to Determine Conversion and e.e. filter_enzyme->analyze separate Separate Acylated Product from Unreacted Amine analyze->separate

Caption: Workflow for lipase-catalyzed kinetic resolution.

Materials and Reagents
  • Racemic piperidine-3-carbonitrile

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., Diisopropyl ether, Toluene, Tetrahydrofuran)

  • Sodium bicarbonate (sat. aq. solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Equipment
  • Orbital shaker with temperature control

  • Reaction vials

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography columns

  • Chiral HPLC system with a suitable chiral column (e.g., Chiralpak AD-H)

Experimental Procedure
  • Reaction Setup: In a sealed vial, dissolve racemic piperidine-3-carbonitrile (1.0 mmol, 110.15 mg) in the chosen organic solvent (10 mL).

  • Add the acyl donor. For ethyl acetate, it can be used as the solvent itself or in excess (e.g., 5-10 equivalents). For a more reactive acyl donor like vinyl acetate, use 1.5-2.0 equivalents.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).

  • Incubation: Place the vial in an orbital shaker and incubate at a controlled temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours). Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and the acylated product.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.

  • Work-up and Separation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acidic by-products, followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Separate the acylated product from the unreacted piperidine-3-carbonitrile using silica gel column chromatography.

Data Presentation (Hypothetical Data)

Table 1: Screening of Solvents and Acyl Donors for Lipase-Catalyzed Resolution

EntryAcyl DonorSolventTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value
1Ethyl AcetateDiisopropyl Ether4851>9996>200
2Vinyl AcetateToluene244998>99>200
3Ethyl AcetateToluene4845829865
4Vinyl AcetateTHF3052959088

Protocol 2: Nitrilase-Catalyzed Kinetic Resolution by Hydrolysis

This protocol outlines a hypothetical approach for the kinetic resolution of racemic piperidine-3-carbonitrile via the enantioselective hydrolysis of the nitrile group to a carboxylic acid, catalyzed by a nitrilase. Nitrilases have been shown to perform enantioselective hydrolysis of various nitriles.[9][10][11]

Experimental Workflow: Nitrilase-Catalyzed Hydrolysis

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis substrate Prepare Buffer Solution (e.g., Phosphate buffer, pH 7.0) add_substrate Add Racemic Piperidine-3-carbonitrile substrate->add_substrate add_enzyme Add Nitrilase (Whole cells or purified enzyme) add_substrate->add_enzyme incubate Incubate with Shaking at Controlled Temperature add_enzyme->incubate ph_control Maintain pH with dilute NaOH/HCl incubate->ph_control stop_reaction Stop Reaction (e.g., by adding organic solvent or changing pH) incubate->stop_reaction analyze Analyze Sample by Chiral HPLC to Determine Conversion and e.e. stop_reaction->analyze separate Separate Carboxylic Acid Product from Unreacted Nitrile analyze->separate

Caption: Workflow for nitrilase-catalyzed kinetic resolution.

Materials and Reagents
  • Racemic piperidine-3-carbonitrile

  • Nitrilase-producing microbial strain (e.g., from Pseudomonas, Rhodococcus, or Alcaligenes genera) or purified nitrilase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

  • Sodium hydroxide (0.1 M solution)

  • Hydrochloric acid (0.1 M solution)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anion exchange resin or other suitable material for separation

Equipment
  • Fermenter or shake flasks for cell cultivation (if using whole cells)

  • Centrifuge

  • pH-stat or pH meter

  • Temperature-controlled shaker or reactor

  • Lyophilizer (optional, for cell-free extract preparation)

  • Chiral HPLC system

Experimental Procedure
  • Enzyme Preparation (if using whole cells): Cultivate the nitrilase-producing microorganism in a suitable medium. Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or after lyophilization.

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic piperidine-3-carbonitrile (1.0 mmol, 110.15 mg) in phosphate buffer (20 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add the nitrilase preparation (e.g., 50-100 mg of lyophilized cells or a specific activity of purified enzyme).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • pH Control: Monitor the pH of the reaction. As the nitrile is hydrolyzed to a carboxylic acid, the pH will decrease. Maintain the pH at the desired setpoint (e.g., 7.0) by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or manual additions.

  • Monitoring: Track the reaction progress by analyzing aliquots via chiral HPLC. This will determine the conversion (based on substrate consumption) and the e.e. of the remaining nitrile and the formed carboxylic acid.

  • Reaction Termination: When the conversion is near 50%, terminate the reaction, for example, by adding a water-miscible organic solvent like acetone or by acidifying the mixture.

  • Work-up and Separation:

    • Centrifuge the reaction mixture to remove the cells/enzyme.

    • Adjust the pH of the supernatant to separate the carboxylic acid product from the unreacted basic nitrile. For instance, acidify the solution to protonate the piperidine nitrogen and extract the unreacted nitrile with an organic solvent.

    • Alternatively, use ion-exchange chromatography to separate the acidic product from the basic substrate.

Data Presentation (Hypothetical Data)

Table 2: Screening of Nitrilase Sources for Kinetic Resolution

EntryNitrilase SourcepHTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)E-value
1Rhodococcus rhodochrous7.512509898>100
2Pseudomonas fluorescens7.024489599>150
3Alcaligenes faecalis8.01852979495
4Purified Nitrilase A7.0849>9997>200

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial for evaluating the success of a kinetic resolution. As piperidine-3-carbonitrile lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[12]

Derivatization (Example)
  • To a sample of the reaction mixture (containing both the amine and the acylated product, or the nitrile and the acid), add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base.[12] This will derivatize the secondary amine of both the unreacted substrate and the product from the lipase reaction, or the unreacted substrate from the nitrilase reaction, introducing a UV-active group.

HPLC Conditions (Example)
  • Instrument: HPLC with UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm (after derivatization).[12]

  • Injection Volume: 10 µL.

Conclusion

The protocols detailed in these application notes provide a comprehensive starting point for developing an effective enzymatic kinetic resolution of racemic piperidine-3-carbonitrile. Both lipase-catalyzed N-acylation and nitrilase-catalyzed hydrolysis represent viable and green strategies for obtaining the enantiomerically pure forms of this important pharmaceutical building block. Optimization of the reaction parameters, including the choice of enzyme, solvent or pH, temperature, and reaction time, will be essential to achieve high enantioselectivity and yields.

References

Application Note: A Scalable Synthesis Protocol for (S)-Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Piperidine-3-carbonitrile hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold and the versatile nitrile functional group make it a valuable intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor ligands. This application note provides a detailed, three-step, large-scale synthesis protocol for (S)-Piperidine-3-carbonitrile hydrochloride, commencing with the asymmetric enzymatic reduction of N-Boc-3-piperidone. The described protocol is designed to be robust, scalable, and to afford the target compound with high enantiomeric purity and good overall yield.

Overall Reaction Scheme

The synthesis is divided into three key stages:

  • Asymmetric Biocatalytic Reduction: Enzymatic reduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine.

  • Nitrile Formation: Conversion of the hydroxyl group to a nitrile via a Mitsunobu reaction.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Large-Scale Synthesis of (S)-N-Boc-3-hydroxypiperidine

This step employs a ketoreductase (KRED) for the asymmetric reduction of N-Boc-3-piperidone, coupled with a glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED) expressing E. coli cells

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP+

  • Phosphate buffer (pH 6.5-7.5)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel, add phosphate buffer (10 volumes relative to the substrate).

  • Add D-Glucose (1.3 equivalents) and NADP+ (0.002 equivalents).

  • Introduce the KRED-expressing E. coli cells (e.g., 30 g/L wet cells) and GDH.[1]

  • Stir the mixture until all solids are dissolved.

  • Add N-Boc-3-piperidone (1 equivalent, e.g., 100 g/L) to the reaction mixture.[1][2]

  • Maintain the reaction temperature at 30-35°C and the pH at 6.5-7.5.[3][4]

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 16-24 hours.[3][4]

  • Upon completion, extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as an oil or a low-melting solid. The product is often of sufficient purity (>99% ee) for the next step without further purification.[2]

Step 2: Large-Scale Synthesis of (S)-N-Boc-3-cyanopiperidine

This step utilizes a Mitsunobu reaction for the conversion of the secondary alcohol to the nitrile with inversion of stereochemistry.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Acetone cyanohydrin or other suitable cyanide source

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a large, inerted reaction vessel, dissolve (S)-N-Boc-3-hydroxypiperidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes).[3]

  • Add acetone cyanohydrin (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C with an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the internal temperature below 5°C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.[3]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (10 volumes) and wash with saturated aqueous sodium bicarbonate (2 x 5 volumes) and brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain (S)-N-Boc-3-cyanopiperidine.

Step 3: Large-Scale Synthesis of (S)-Piperidine-3-carbonitrile hydrochloride

This final step involves the acidic removal of the Boc protecting group to yield the desired hydrochloride salt.

Materials:

  • (S)-N-Boc-3-cyanopiperidine

  • Anhydrous 4M HCl in Dioxane or Isopropanol

  • Anhydrous Diethyl ether or MTBE

Procedure:

  • Dissolve (S)-N-Boc-3-cyanopiperidine (1 equivalent) in a minimal amount of isopropanol or another suitable solvent in a reaction vessel equipped with a stirrer and a gas outlet.

  • Cool the solution to 0°C.

  • Slowly add an excess of 4M HCl in dioxane or isopropanol (e.g., 5-10 equivalents of HCl) to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

  • Upon completion, add anhydrous diethyl ether or MTBE to the reaction mixture to precipitate the hydrochloride salt.

  • Filter the solid product, wash with cold diethyl ether or MTBE, and dry under vacuum to afford (S)-Piperidine-3-carbonitrile hydrochloride as a white to off-white solid.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity/ee (%)
1N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineKRED, GDH, D-Glucose, NADP+Phosphate Buffer30-3516-2490-98>99 ee
2(S)-N-Boc-3-hydroxypiperidine(S)-N-Boc-3-cyanopiperidinePPh3, DIAD, Acetone CyanohydrinTHF0 to RT6-870-85>99
3(S)-N-Boc-3-cyanopiperidine(S)-Piperidine-3-carbonitrile hydrochloride4M HCl in DioxaneDioxane/Isopropanol0 to RT2-490-97>99

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Nitrile Formation (Mitsunobu) cluster_step3 Step 3: Deprotection start1 N-Boc-3-piperidone proc1 KRED/GDH, Glucose, NADP+ Phosphate Buffer, 30-35°C start1->proc1 prod1 (S)-N-Boc-3-hydroxypiperidine proc1->prod1 proc2 PPh3, DIAD, Acetone Cyanohydrin THF, 0°C to RT prod1->proc2 prod2 (S)-N-Boc-3-cyanopiperidine proc2->prod2 proc3 4M HCl in Dioxane 0°C to RT prod2->proc3 final_prod (S)-Piperidine-3-carbonitrile HCl proc3->final_prod

Caption: Synthetic workflow for (S)-Piperidine-3-carbonitrile hydrochloride.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Diisopropyl azodicarboxylate (DIAD) is a hazardous reagent and should be handled with care.

  • Cyanide-containing reagents are highly toxic. Handle with extreme caution and have appropriate quenching solutions (e.g., bleach) readily available.

  • The use of concentrated acids requires appropriate handling procedures.

Conclusion

This application note outlines a comprehensive and scalable three-step synthesis of (S)-Piperidine-3-carbonitrile hydrochloride. The protocol leverages an efficient enzymatic reduction for stereochemical control, a reliable Mitsunobu reaction for functional group transformation, and a straightforward deprotection/salt formation step. The provided methodologies and tabulated data offer a solid foundation for the large-scale production of this valuable chiral intermediate for pharmaceutical research and development.

References

Application Notes and Protocols for N-alkylation Reactions of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of piperidine-3-carbonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this scaffold is a fundamental transformation for creating diverse libraries of molecules with potential therapeutic applications.

Introduction

Piperidine derivatives are integral components of many approved drugs and biologically active molecules, playing a significant role in medicinal chemistry.[1][2][3] The introduction of substituents on the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[4] N-substituted piperidine-3-carbonitrile derivatives, in particular, are valuable scaffolds in the development of agents targeting a range of diseases, including neurological disorders and cancer.[1]

This document outlines two primary methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The choice of method depends on factors such as the desired alkyl group, the scale of the reaction, and functional group tolerance.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of piperidine derivatives. Note that the data presented is derived from general procedures for piperidines and may require optimization for this compound.

MethodAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Direct Alkylation Alkyl bromide/iodideK₂CO₃DMFRoom Temp. - 702 - 2470-95A straightforward and common method. Over-alkylation to form quaternary ammonium salts can be a side reaction.
Alkyl bromide/iodideNaHDMF0 - Room Temp.1 - 675-90Requires anhydrous conditions and careful handling of sodium hydride.
Alkyl halideDIPEAAcetonitrileRoom Temp. - 704 - 1860-85DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that can minimize side reactions.
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃DichloromethaneRoom Temp.1 - 2480-95A mild and highly selective method that avoids over-alkylation.[5]
Aldehyde/KetoneNaBH₃CNMethanolRoom Temp.2 - 1275-90Requires careful pH control to avoid the release of toxic hydrogen cyanide.[5]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. The initial deprotonation of the hydrochloride salt is crucial for the reaction to proceed.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq.) to the suspension. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form the free base in situ.

  • Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-70 °C) to increase the rate if necessary.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine-3-carbonitrile.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride. This method is often preferred for its high selectivity and milder reaction conditions.[7][5]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Triethylamine (TEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to form the free base.

  • Add the aldehyde or ketone (1.2 eq.) to the mixture and stir for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine-3-carbonitrile.

Visualizations

The following diagrams illustrate the general workflows for the described N-alkylation methods.

Direct_N_Alkylation_Workflow General Workflow for Direct N-Alkylation Start Start: Piperidine-3-carbonitrile HCl FreeBase In situ Free Base Formation (Base, e.g., K₂CO₃) Start->FreeBase Alkylation N-Alkylation (Alkyl Halide, Solvent, Temp.) FreeBase->Alkylation Workup Aqueous Work-up (Extraction & Washing) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-Alkyl-piperidine-3-carbonitrile Purification->Product

Caption: General Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow General Workflow for N-Alkylation via Reductive Amination Start Start: Piperidine-3-carbonitrile HCl FreeBase Free Base Formation (Base, e.g., TEA) Start->FreeBase Iminium Iminium Ion Formation (Aldehyde/Ketone) FreeBase->Iminium Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Iminium->Reduction Workup Aqueous Work-up (Quenching & Extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-Alkyl-piperidine-3-carbonitrile Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Decision_Tree Decision Logic for Method Selection Start Desired Alkyl Group? SimpleAlkyl Simple, unfunctionalized (e.g., methyl, ethyl, benzyl) Start->SimpleAlkyl Simple ComplexAlkyl Complex or contains sensitive functional groups Start->ComplexAlkyl Complex OveralkylationConcern Concerned about over-alkylation? SimpleAlkyl->OveralkylationConcern ReductiveAmination Consider Reductive Amination ComplexAlkyl->ReductiveAmination DirectAlkylation Consider Direct Alkylation OveralkylationConcern->DirectAlkylation No OveralkylationConcern->ReductiveAmination Yes YesOveralkylation Yes NoOveralkylation No

Caption: Decision Logic for Method Selection.

References

Application Note: Protocols for the Reduction of the Nitrile Group in Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine-3-carbonitrile and its derivatives are valuable chiral building blocks in medicinal chemistry and drug discovery. The piperidine ring is a core structure in numerous pharmaceuticals, particularly those targeting the central nervous system.[1] The reduction of the nitrile group to a primary amine yields 3-(aminomethyl)piperidine, a versatile intermediate used in the synthesis of a wide range of biologically active molecules and specialty chemicals.[1][2] This document provides detailed protocols for two effective methods for the reduction of piperidine-3-carbonitrile hydrochloride, offering researchers reliable procedures for this critical transformation.

Overall Reaction Scheme

The fundamental transformation discussed involves the reduction of the nitrile functional group of piperidine-3-carbonitrile to a primary amine, yielding 3-(aminomethyl)piperidine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Reagent & Solvent Preparation D Reaction Setup (Flask, Stirring) A->D B Starting Material (Piperidine-3-carbonitrile HCl) B->D C Inert Atmosphere (Nitrogen/Argon) C->D E Reagent Addition (Controlled) D->E F Reaction Monitoring (TLC / GC-MS) E->F G Quenching & Catalyst Removal (Filtration) F->G H Solvent Removal (Rotary Evaporation) G->H I Aqueous Workup & Extraction H->I J Drying & Concentration I->J K Purification (Distillation/Chromatography) J->K L Product Analysis (NMR, MS, etc.) K->L

References

The Pivotal Role of Piperidine-3-carbonitrile Hydrochloride in the Synthesis of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Piperidine-3-carbonitrile hydrochloride is a versatile chiral building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the Central Nervous System (CNS). Its rigid heterocyclic scaffold and the reactive nitrile functionality make it an ideal starting material for the synthesis of a diverse range of complex molecules, including potent and selective ligands for various CNS receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists, which have shown promise in preclinical models for the treatment of neuropathic pain and other neurological disorders.

The piperidine moiety is a well-established pharmacophore in many CNS-active drugs.[1][2] In the context of dual H3R/σ1R ligands, the protonated piperidine nitrogen plays a crucial role in forming a key salt bridge interaction with amino acid residues, such as glutamate, within the σ1R binding pocket, contributing significantly to the ligand's affinity and efficacy.[3][4] Furthermore, the nitrile group serves as a versatile synthetic handle, allowing for its conversion into other functional groups like primary amines, which can then be further elaborated to modulate the pharmacological profile of the synthesized compounds.[5]

Application I: Synthesis of a Dual-Acting H3R/σ1R Antagonist

This section details the synthetic approach to a CNS drug candidate that acts as a dual antagonist for the histamine H3 and sigma-1 receptors. The synthesis involves a two-step process starting from this compound: N-alkylation of the piperidine nitrogen followed by the elaboration of the nitrile group.

Experimental Protocols

Step 1: N-Alkylation of Piperidine-3-carbonitrile

This protocol describes the N-alkylation of piperidine-3-carbonitrile with a suitable phenoxyalkyl bromide, a common intermediate in the synthesis of H3R antagonists.

Materials:

  • This compound

  • 1-Bromo-3-phenoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 1-bromo-3-phenoxypropane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-(3-phenoxypropyl)piperidine-3-carbonitrile.

Step 2: Reduction of the Nitrile to a Primary Amine

This protocol outlines the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-(3-phenoxypropyl)piperidine-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of N-(3-phenoxypropyl)piperidine-3-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), carefully add LiAlH₄ (1.5 eq) portion-wise at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol/Ammonia 90:9:1).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water, while maintaining the temperature below 20°C.

  • Filter the resulting suspension and wash the solid with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired (1-(3-phenoxypropyl)piperidin-3-yl)methanamine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the dual-acting H3R/σ1R antagonist.

StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1N-(3-phenoxypropyl)piperidine-3-carbonitrileC₁₅H₂₀N₂O244.3375-85>95 (by HPLC)
2(1-(3-phenoxypropyl)piperidin-3-yl)methanamineC₁₅H₂₄N₂O248.3660-70>98 (by HPLC)

Mandatory Visualizations

Synthetic Workflow

SynthesisWorkflow Start Piperidine-3-carbonitrile hydrochloride Intermediate1 N-(3-phenoxypropyl)piperidine-3-carbonitrile Start->Intermediate1 N-Alkylation (1-Bromo-3-phenoxypropane, K2CO3, CH3CN, Reflux) FinalProduct Dual H3/σ1 Receptor Antagonist ((1-(3-phenoxypropyl)piperidin-3-yl)methanamine) Intermediate1->FinalProduct Nitrile Reduction (LiAlH4, THF)

Caption: Synthetic route for a dual H3/σ1 receptor antagonist.

Signaling Pathways

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the CNS.[3] Antagonism of the H3 receptor blocks this negative feedback loop, leading to increased neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NT_release Neurotransmitter Release PKA->NT_release Promotes Ca_channel->NT_release Triggers Antagonist H3R Antagonist (e.g., synthesized compound) Antagonist->H3R Blocks

Caption: Histamine H3 receptor antagonist signaling pathway.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] It modulates calcium signaling and influences various downstream cellular processes. Ligands can act as agonists or antagonists, with antagonists often exhibiting neuroprotective and anti-allodynic effects.

Sigma1R_Signaling cluster_cell Neuron ER Endoplasmic Reticulum (ER) Mito Mitochondrion Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Mediates Cell_Signaling Downstream Cellular Signaling (e.g., Neuronal Excitability, Plasticity) Ca_release->Cell_Signaling Influences Antagonist σ1R Antagonist (e.g., synthesized compound) Antagonist->Sigma1R Binds and antagonizes

Caption: Sigma-1 receptor antagonist signaling pathway.

This compound is a valuable and versatile starting material for the synthesis of innovative CNS drug candidates. The protocols and data presented herein provide a framework for researchers to explore the synthesis of dual-acting H3R/σ1R antagonists. The ability to readily modify both the piperidine nitrogen and the nitrile functionality allows for the generation of diverse chemical libraries for structure-activity relationship studies, ultimately facilitating the discovery of new treatments for complex neurological disorders.

References

Troubleshooting & Optimization

Piperidine-3-carbonitrile hydrochloride degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of piperidine-3-carbonitrile hydrochloride. The following guides offer insights into potential challenges and methodologies for ensuring the integrity of the compound during research and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound. It features a piperidine ring, which is a common structural motif in many pharmaceuticals, substituted with a nitrile group at the 3-position.[1] It is primarily used as a key chiral building block or intermediate in the synthesis of more complex, biologically active molecules for drug discovery and development.[2][3] The nitrile group provides a versatile point for further chemical modifications.[2]

Q2: What are the official recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect it from moisture, heat, and sources of ignition.[5][6] For long-term storage, an inert atmosphere (such as argon or nitrogen) is often recommended.[7] The hydrochloride salt form generally enhances the compound's stability compared to its free base form.[1][8]

Q3: What are the primary chemical stability concerns for this compound?

A3: The main stability concerns stem from the reactivity of its functional groups: the secondary amine of the piperidine ring and the nitrile group.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under either strong acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.

  • Oxidation: The piperidine ring can be targeted by strong oxidizing agents.[6]

  • Basicity: The piperidine nitrogen is basic and can react with atmospheric carbon dioxide or acidic gases, potentially forming salts.[9]

Q4: What are the hypothesized degradation pathways for this compound?

A4: While specific degradation studies on this molecule are not widely published, based on its chemical structure, two primary degradation pathways can be anticipated: hydrolysis of the nitrile group and oxidation of the piperidine ring.

G P3CH Piperidine-3-carbonitrile Hydrochloride P3CAmide Piperidine-3-carboxamide P3CH->P3CAmide Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., N-oxides, ring-opened) P3CH->Oxidized Oxidation P3CAcid Piperidine-3-carboxylic Acid P3CAmide->P3CAcid Hydrolysis (Acid/Base)

Caption: Hypothesized degradation pathways for this compound.

Q5: Is there quantitative data available on the degradation rates of this compound?

A5: Currently, specific public data on the degradation kinetics (e.g., rate constants, half-life under various conditions) for this compound is limited. Researchers typically need to perform forced degradation studies to determine stability characteristics for their specific formulation or application.[10] The table below serves as a template for documenting results from such a study.

Table 1: Template for Summarizing Forced Degradation Study Data

Stress Condition Parameters (e.g., Temp, pH, Conc.) Duration % Degradation Major Degradants Identified
Acid Hydrolysis 0.1 M HCl, 60°C 24, 48, 72 hours User Data User Data
Base Hydrolysis 0.1 M NaOH, 60°C 24, 48, 72 hours User Data User Data
Oxidation 3% H₂O₂, Room Temp 2, 6, 12 hours User Data User Data
Thermal (Solid) 105°C 7 days User Data User Data

| Photolytic (Solution) | ICH Q1B Option 2 | 24 hours | User Data | User Data |

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue: An unknown impurity peak is detected during HPLC analysis.

  • Possible Cause 1: Degradation due to improper storage. The compound may have been exposed to moisture, light, or elevated temperatures.

    • Solution: Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere).[4][5][7] Analyze a freshly opened sample from a reputable supplier as a control.

  • Possible Cause 2: Degradation in solution. The analytical solvent or formulation excipients may be causing degradation. For example, the basicity of the piperidine nitrogen could react with acidic components.

    • Solution: Evaluate the pH and composition of your solution. Prepare samples immediately before analysis to minimize time in solution. Run a time-course study on the sample in the autosampler to check for degradation during the analytical run.

Issue: The compound's physical appearance has changed (e.g., discoloration, clumping).

  • Possible Cause: Moisture absorption. As a hydrochloride salt, the compound can be hygroscopic.

    • Solution: Handle the compound in a low-humidity environment (e.g., a glove box). Ensure containers are sealed tightly immediately after use.

  • Possible Cause: Reaction with atmospheric gases. The free amine, if present, can react with CO₂.[9]

    • Solution: Store under an inert atmosphere like argon or nitrogen, especially after the container has been opened.

G start Unexpected Analytical Result impurity New Impurity Peak Appears in HPLC start->impurity physical Physical Appearance Has Changed start->physical cause1 Cause: Improper Storage (Heat, Light, Moisture) impurity->cause1 Check cause2 Cause: Solution Instability (Solvent, pH, Excipients) impurity->cause2 Check cause3 Cause: Moisture Absorption (Hygroscopicity) physical->cause3 Check cause4 Cause: Reaction with Atmospheric Gases (CO₂) physical->cause4 Check solution1 Solution: Verify storage is cool, dry, dark. Use new lot. cause1->solution1 solution2 Solution: Check solvent/excipient compatibility. Analyze promptly. cause2->solution2 solution3 Solution: Handle in dry environment. Keep container tightly sealed. cause3->solution3 solution4 Solution: Store under inert atmosphere (N₂ or Ar). cause4->solution4

Caption: Troubleshooting decision tree for common stability issues.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[10]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate in a water bath at 60°C.

    • Oxidation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Store the solid compound in a vial in a calibrated oven at 105°C. Also, store a solution of the compound at 60°C.

    • Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sampling and Analysis: Withdraw aliquots from each stressed solution at specified time points (e.g., 0, 2, 8, 24 hours). For thermal solid stress, dissolve a portion of the solid at each time point.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to compare peak spectra and help identify degradants. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown peaks.[11]

G cluster_stress start Prepare Stock Solution (1 mg/mL) stress Expose to Parallel Stress Conditions start->stress acid Acid (0.1M HCl, 60°C) stress->acid base Base (0.1M NaOH, 60°C) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid thermal Thermal (Solid/Solution, 60-105°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Withdraw Samples at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample quench Quench Reaction (if applicable) sample->quench analyze Analyze via Stability-Indicating HPLC-PDA / LC-MS quench->analyze end Identify Degradants & Determine Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation study.

Protocol 2: General Stability-Indicating RP-HPLC Method

Objective: To develop a chromatographic method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

Table 2: Starting Conditions for HPLC Method Development

Parameter Recommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection PDA Detector at 210 nm (or lambda max of compound)

| Diluent | Water:Acetonitrile (90:10 v/v)[12] |

Method Validation: Once developed, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating." The specificity is demonstrated by showing that degradation product peaks are well-resolved from the main API peak.

References

Investigating the hygroscopicity of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and managing the hygroscopic properties of Piperidine-3-carbonitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding environment. For an active pharmaceutical ingredient (API) like this compound, this can be a significant concern as it may lead to physical and chemical changes.[1][2] Increased moisture content can cause issues such as caking, altered flow properties, and potential degradation of the compound, which can impact its quality, stability, and performance in downstream applications.[1][2][3]

Q2: How can I determine the extent of hygroscopicity of my batch of this compound?

A2: The hygroscopicity of this compound can be quantitatively assessed using techniques such as Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.[4] DVS analysis provides a detailed profile of moisture sorption and desorption under varying relative humidity (RH) conditions, while KF titration offers a precise measurement of the water content at a specific point in time.[5][6][7]

Q3: What are the recommended storage conditions for this compound to minimize moisture absorption?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a controlled, low-humidity environment.[8] The use of desiccants, such as silica gel or molecular sieves, within the packaging is also highly recommended to absorb any residual moisture.[8][9] For long-term storage, maintaining a relative humidity of less than 40% is advisable.[8]

Q4: Can moisture absorption affect the chemical stability of this compound?

A4: Yes, absorbed moisture can potentially lead to the chemical degradation of this compound. For instance, the nitrile group could be susceptible to hydrolysis, especially under elevated temperature and humidity conditions. This could lead to the formation of corresponding amides or carboxylic acids, altering the compound's purity and efficacy.

Q5: Are there formulation strategies to mitigate the hygroscopicity of this compound?

A5: Several formulation strategies can be employed to manage the hygroscopicity of this compound. These include film coating of solid dosage forms, co-processing with non-hygroscopic excipients, and encapsulation.[10] These methods create a physical barrier against environmental moisture, thereby enhancing the stability of the final product.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Powder Caking or Clumping High moisture content due to improper storage or handling.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. For future prevention, store in a tightly sealed container with desiccant in a low-humidity environment.[8][9] 3. If caking is severe, gently break up the clumps with a spatula before use, ensuring minimal exposure to ambient humidity.
Inconsistent Weighing Results Continuous moisture uptake by the material on the balance pan.1. Perform weighing in a glove box with controlled low humidity. 2. If a glove box is unavailable, perform weighing as quickly as possible. 3. Use a weighing vessel with a lid and only uncap it briefly to add or remove the substance.
Poor Powder Flowability Increased inter-particle cohesion due to moisture absorption.[3]1. Dry the material under vacuum at a temperature that does not cause degradation. 2. Consider adding a glidant, such as colloidal silicon dioxide, to the formulation to improve flow properties.[10]
Altered Spectroscopic (e.g., IR, NMR) or Chromatographic (e.g., HPLC) Profile Chemical degradation, potentially hydrolysis of the nitrile group, induced by moisture.1. Confirm the water content of the sample using Karl Fischer titration. 2. If degradation is suspected, re-purify the compound if possible. 3. Always use freshly dried solvent for analysis and handle the sample in an inert atmosphere (e.g., under nitrogen or argon) during preparation.
Difficulty in Achieving a Stable Solid Form Moisture-induced phase transitions (e.g., from an anhydrous to a hydrated form).[11][12]1. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) at different humidity levels. 2. Determine the critical relative humidity at which phase transitions occur using Dynamic Vapor Sorption (DVS).[11] 3. Control the humidity during manufacturing and storage to remain within the stability range of the desired solid form.[8]

Experimental Protocols

Hygroscopicity Classification

The hygroscopicity of a substance can be classified based on the percentage increase in mass after storage at a specific relative humidity and temperature.

Hygroscopicity Class Mass Increase (%) after 24h at 84% RH and 25°C
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid
Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of this compound as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • A sample of this compound (typically 5-10 mg) is placed on a highly sensitive microbalance within a temperature and humidity-controlled chamber.[6]

  • The sample is initially dried by exposing it to 0% RH until a stable mass is achieved.

  • The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and the change in mass is recorded at each step until equilibrium is reached.[6]

  • Following the sorption phase, the RH is decreased in a stepwise manner back to 0% to measure the desorption profile.

  • The resulting data is plotted as a sorption-desorption isotherm, showing the change in mass (%) versus RH (%).

Data Presentation:

Relative Humidity (%) Sorption (Mass Change %) Desorption (Mass Change %)
00.000.15
100.120.25
200.250.38
300.400.55
400.600.75
500.851.00
601.201.35
701.802.00
802.502.80
904.004.00

Note: The data presented is hypothetical and for illustrative purposes.

Karl Fischer (KF) Titration

Objective: To accurately determine the water content of a sample of this compound.

Methodology:

  • The Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) in the titration vessel.[13][14]

  • The solvent is pre-titrated with the KF reagent to neutralize any residual water and establish a stable endpoint.

  • A known weight of this compound is accurately measured and introduced into the titration vessel.[14]

  • The sample is titrated with the KF reagent, which selectively reacts with water.[13][15]

  • The endpoint is detected potentiometrically, and the volume of titrant consumed is used to calculate the water content.[5][13]

Data Presentation:

Sample ID Sample Weight (mg) Titer (mg/mL) Volume of Titrant (mL) Water Content (%)
Batch A150.55.020.451.50
Batch B148.25.020.923.11
Batch C (after desiccation)152.15.020.080.26

Note: The data presented is hypothetical and for illustrative purposes.

Visualizations

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output Prep Weigh 5-10 mg of Piperidine-3-carbonitrile hydrochloride Dry Dry sample at 0% RH to constant weight Prep->Dry Load Sample Sorption Increase RH stepwise (e.g., 0% to 90%) Dry->Sorption Equilibrate at each step Desorption Decrease RH stepwise (e.g., 90% to 0%) Sorption->Desorption Equilibrate at each step Isotherm Generate Sorption/ Desorption Isotherm Desorption->Isotherm Plot Data

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

KF_Titration_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_result Result Calculation Setup Prepare KF titrator and solvent PreT Pre-titrate solvent to a stable endpoint Setup->PreT Add Add sample to titration vessel Weigh Accurately weigh sample Weigh->Add Titrate Titrate with KF reagent to potentiometric endpoint Add->Titrate Start Titration Calculate Calculate water content based on titrant volume Titrate->Calculate

Caption: Experimental workflow for Karl Fischer (KF) Titration.

Hygroscopicity_Troubleshooting Start Problem Observed (e.g., Caking, Poor Flow) CheckStorage Review Storage and Handling Conditions Start->CheckStorage Improper Improper Conditions (High Humidity, Open Container) CheckStorage->Improper Yes Proper Proper Conditions CheckStorage->Proper No Action1 Action: Improve Storage (Use Desiccants, Tightly Seal) Improper->Action1 Quantify Quantify Water Content (Karl Fischer Titration) Proper->Quantify Action1->Quantify HighWater High Water Content (> specification) Quantify->HighWater Result LowWater Low Water Content Quantify->LowWater Result Action2 Action: Dry Material (Vacuum Oven, Desiccator) HighWater->Action2 FormulationIssue Consider Formulation -Related Issue LowWater->FormulationIssue End Problem Resolved Action2->End FormulationIssue->End

Caption: Logical workflow for troubleshooting hygroscopicity-related issues.

References

Overcoming challenges in the chiral separation of Piperidine-3-carbonitrile hydrochloride isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of Piperidine-3-carbonitrile hydrochloride isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The resolution of this compound and its derivatives is typically achieved through two main strategies:

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common and effective method for physically separating the enantiomers. This technique is widely used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound enantiomers?

Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[2] Columns such as those from the Daicel Chiralpak® series (e.g., AD-H, OD-H, IC-3) have demonstrated good performance in resolving similar structures.[2][3][4] Pirkle-type chiral stationary phases are also a viable option and are known for their durability due to the covalent bonding of the chiral selector to the silica support.[5]

Q3: Why am I observing poor peak shape (tailing) for my chiral separation?

Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives. It is often caused by strong secondary interactions between the basic nitrogen of the piperidine ring and acidic sites on the silica support of the stationary phase.[2] To mitigate this, adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%), can significantly improve peak symmetry by blocking these active sites.[2]

Q4: My diastereomeric salt crystallization is not yielding crystals. What are the common causes and solutions?

Failure to induce crystallization can be due to several factors:

  • Solvent Choice: The solvent may be too effective, keeping the diastereomeric salt fully dissolved. Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation.[2]

  • Supersaturation: The solution may not be sufficiently concentrated. Carefully evaporating some of the solvent can help achieve supersaturation.[2]

  • Nucleation: Crystallization may need a nucleation site to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.[2]

  • Time and Temperature: Some crystallizations are slow and may require extended periods at lower temperatures (e.g., 0-5 °C) to initiate.[2]

Q5: Is derivatization necessary for the chiral separation of this compound?

While not always mandatory, pre-column derivatization can be a valuable strategy, especially if the compound lacks a strong chromophore for UV detection. Derivatization with an agent that introduces a chromophore, such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, can enhance detection sensitivity.[4][6] Furthermore, the formation of diastereomeric derivatives can sometimes improve the chiral recognition and separation on a given CSP.[7]

Troubleshooting Guides

HPLC-Based Chiral Separation
Problem Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Optimize the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[3]
Incorrect flow rate.Decrease the flow rate to increase the interaction time with the CSP, which can improve resolution.
Inappropriate temperature.Vary the column temperature, as it can significantly impact chiral recognition.
Peak Tailing Strong interaction with the stationary phase.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1%) to the mobile phase.[2]
High Backpressure Column frit blockage.Reverse flush the column (disconnect from the detector first). If the problem persists, replace the inlet frit.
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Variable Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for consistent temperature.
Column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) Cooling rate is too fast, leading to co-precipitation.Allow the solution to cool slowly to room temperature before further cooling.[2]
Impurities in the starting material.Ensure the racemic this compound and the resolving agent are of high purity.[2]
Racemization under experimental conditions.Avoid harsh conditions (high temperatures, strong acids/bases) that could cause racemization.[2]
No Crystallization Inappropriate solvent.Screen a variety of solvents or solvent mixtures. Try adding an anti-solvent.[2]
Solution is not supersaturated.Carefully evaporate the solvent to increase the concentration.[2]
Lack of nucleation sites.Use a seed crystal or scratch the inner surface of the flask.[2]
Oil Formation Instead of Crystals The melting point of the diastereomeric salt is below the crystallization temperature.Try a different solvent or a lower crystallization temperature.
Impurities are present.Purify the starting materials.

Experimental Protocols

Disclaimer: The following protocols are based on methods developed for structurally similar piperidine derivatives and may require optimization for this compound.

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).[3]

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[8]

    • Add 0.1% (v/v) of diethylamine (DEA) as a basic modifier to the mobile phase to improve peak shape.[2]

    • Degas the mobile phase by sonication before use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210-230 nm, may require optimization based on the compound's absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization:

    • If separation is not achieved, systematically vary the ratio of IPA in n-Hexane (e.g., 80:20, 95:5).

    • Screen other organic modifiers such as ethanol.

    • Optimize the column temperature and flow rate.

Protocol 2: Diastereomeric Salt Resolution via Crystallization

This protocol provides a general procedure for the classical resolution of racemic this compound.

  • Screening of Resolving Agents and Solvents:

    • Select a chiral acid as a resolving agent. Common choices for basic compounds include (R)- or (S)-Mandelic acid and derivatives of tartaric acid like di-benzoyl-L-tartaric acid.[1][2]

    • Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one where the diastereomeric salts have different solubilities.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the racemic amine solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • If no crystals form, try the troubleshooting steps mentioned in the FAQ section (seeding, adding an anti-solvent, etc.).

    • Once crystals begin to form, cool the mixture further (e.g., in an ice bath) to maximize the yield.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze the enantiomeric excess (ee) of the crystallized salt using the developed chiral HPLC method.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a suitable base (e.g., NaOH) to liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched Piperidine-3-carbonitrile.

Data Presentation

Table 1: Exemplary Chiral HPLC Conditions for Piperidine Derivatives
Compound Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Resolution (Rs) Reference
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5UV at 228 nm> 4.0[4]
(S)-1-Boc-3-hydroxypiperidineChiralpak-IC3 (250 x 4.6 mm, 3µm)0.2% Trifluoroacetic acid in n-Hexane:Isopropanol (95:5)0.6DAD (190-400 nm)> 1.5[3]
Benzoyl-3-aminopiperidineChromTech CHIRAL-AGP0.015 mol/L phosphate aqueous solution-isopropanol (99:1)0.8UV at 254 nmNot specified[6]
Table 2: Common Chiral Resolving Agents for Amines
Resolving Agent Type Commonly Used For Reference
(R)- or (S)-Mandelic AcidChiral AcidBasic compounds[1][2]
Di-benzoyl-L-tartaric AcidChiral AcidBasic compounds[1]
Di-p-toluoyl-D-tartaric AcidChiral AcidBasic compounds[2]
(R)- or (S)-Camphorsulfonic AcidChiral AcidBasic compounds[1]

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Method cluster_crystallization Diastereomeric Salt Resolution racemate Racemic Piperidine-3-carbonitrile HCl prepare_sample Prepare Sample (1 mg/mL in mobile phase) racemate->prepare_sample hplc_system Inject into HPLC System (Chiralpak IC-3, Hexane:IPA:DEA) prepare_sample->hplc_system detection UV Detection hplc_system->detection analysis Data Analysis (Resolution, ee) detection->analysis racemate2 Racemic Piperidine-3-carbonitrile HCl add_resolving_agent Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) racemate2->add_resolving_agent crystallize Crystallization add_resolving_agent->crystallize filtrate Filtration crystallize->filtrate crystals Diastereomeric Crystals (Enriched) filtrate->crystals mother_liquor Mother Liquor (Enriched in other enantiomer) filtrate->mother_liquor liberate Liberate Free Amine crystals->liberate enantioenriched_product Enantioenriched Product liberate->enantioenriched_product

Caption: Experimental workflows for chiral separation.

troubleshooting_logic start Poor Resolution in Chiral HPLC check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp Screen different CSPs check_csp->screen_csp No check_conditions Are flow rate and temperature optimal? check_mp->check_conditions Yes optimize_mp Optimize modifier ratio and type check_mp->optimize_mp No optimize_conditions Vary flow rate and temperature check_conditions->optimize_conditions No success Resolution Achieved check_conditions->success Yes screen_csp->check_mp optimize_mp->check_conditions optimize_conditions->success

References

Technical Support Center: Purification of Crude Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-3-carbonitrile hydrochloride. The following sections offer detailed methods for removing impurities and ensuring the high quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] For instance, if pyridine is a precursor, it may be present in the crude product.[1] Oxidation of the piperidine ring can also lead to colored impurities.[1]

Q2: My crude product is a dark-colored oil/solid. How can I remove the color?

A2: Colored impurities are often non-polar byproducts or degradation products. Recrystallization is an effective method for removing these impurities. If the color persists in the recrystallization solvent, you can add a small amount of activated charcoal to the hot solution to adsorb the colored compounds before filtering.

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: If your compound is "oiling out" instead of crystallizing, it could be due to several factors, including the presence of impurities that lower the melting point or using a solvent in which the compound is too soluble. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that doesn't work, consider using a different recrystallization solvent or a solvent/anti-solvent system.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used, particularly for removing impurities with different polarities. However, as this compound is a basic compound, it may interact strongly with silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1%), can be added to the eluent.[2]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause Solution
Product "oils out" instead of crystallizing. The solvent is not ideal; the compound is too soluble even at low temperatures.Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a "good" solvent like ethanol and then slowly add a "poor" solvent like hexane until turbidity is observed.
High concentration of impurities depressing the melting point.Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.
Low recovery of purified product. Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.
Acid-Base Extraction Issues
Symptom Possible Cause Solution
Emulsion forms at the interface of the organic and aqueous layers. The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In some cases, filtering the entire mixture through a pad of celite can help break the emulsion.
Low yield after extraction and solvent removal. Incomplete extraction from the aqueous layer.Perform multiple extractions (at least 3) with the organic solvent to ensure all of the product is transferred from the aqueous layer.
The pH of the aqueous layer was not sufficiently basic during the back-extraction.Ensure the pH of the aqueous layer is >10 after adding the base to deprotonate the piperidine hydrochloride and allow it to move into the organic phase.

Quantitative Data Summary

The following table summarizes typical, illustrative results that can be expected from the purification of crude this compound.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Key Advantages
Single-Solvent Recrystallization ~85%>98%70-85%Simple, effective for removing colored and less soluble impurities.
Acid-Base Extraction ~85%>95%80-90%Excellent for removing neutral and acidic impurities.
Column Chromatography ~85%>99%60-75%Can provide very high purity by separating compounds with different polarities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for purifying crude this compound that is a solid.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can cover the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This protocol is effective for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.[1]

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base, such as 10M NaOH, until the pH is greater than 10. This will deprotonate the piperidine.

  • Back-Extraction: Extract the deprotonated piperidine back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Workflow crude_product Crude Piperidine-3-carbonitrile Hydrochloride dissolution Dissolve in Organic Solvent crude_product->dissolution acid_wash Wash with Aqueous Acid dissolution->acid_wash separation Separate Layers acid_wash->separation aqueous_layer Aqueous Layer (Contains Product) separation->aqueous_layer organic_layer Organic Layer (Contains Impurities) separation->organic_layer basification Basify Aqueous Layer (pH > 10) aqueous_layer->basification back_extraction Extract with Organic Solvent basification->back_extraction drying Dry Organic Extracts back_extraction->drying concentration Concentrate Solvent drying->concentration purified_product Purified Product concentration->purified_product Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product 'oils out' start->oiling_out low_recovery Low Recovery start->low_recovery colored_crystals Colored Crystals start->colored_crystals solution1 Change Solvent or Use Anti-Solvent oiling_out->solution1 solution2 Pre-purify with Acid-Base Extraction oiling_out->solution2 solution3 Use Minimum Hot Solvent low_recovery->solution3 solution4 Ensure Sufficient Cooling (Ice Bath) low_recovery->solution4 solution5 Use Activated Charcoal and Hot Filtration colored_crystals->solution5

References

Validation & Comparative

A Comparative Guide to the Synthetic Applications of Piperidine-3-carbonitrile Hydrochloride and Nipecotamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Among the plethora of functionalized piperidine building blocks, Piperidine-3-carbonitrile hydrochloride and Nipecotamide (piperidine-3-carboxamide) emerge as two versatile and economically significant starting materials. This guide provides an objective comparison of their synthetic utility, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic campaigns.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application in synthesis. Both compounds are piperidine derivatives substituted at the 3-position, yet the electronic nature of the carbonitrile versus the carboxamide functional group imparts distinct reactivity profiles.

PropertyThis compoundNipecotamide
Molecular Formula C₆H₁₁ClN₂C₆H₁₂N₂O
Molecular Weight 146.62 g/mol 128.17 g/mol
Appearance White to off-white solidYellow crystalline powder[1]
Key Functional Group Nitrile (-C≡N)Amide (-CONH₂)
CAS Number 1199773-75-5 (racemate)4138-26-5 (racemate)

Synthetic Versatility: A Tale of Two Functional Groups

The primary distinction in the synthetic application of these two molecules lies in the reactivity of their respective functional groups. The nitrile group of Piperidine-3-carbonitrile is a versatile precursor for a range of functionalities, while the amide group of Nipecotamide offers a more direct route to compounds where the carboxamide moiety is desired in the final target.

This compound: A Gateway to Diverse Functionalities

The nitrile group is a powerful synthetic handle that can be transformed into several other key functional groups, making Piperidine-3-carbonitrile a highly versatile starting material.[2][3] It is a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals.[1]

1. Reduction to Aminomethyl Piperidines: The reduction of the nitrile to a primary amine is a common and high-yielding transformation. The resulting 3-(aminomethyl)piperidine is a crucial building block for introducing a basic side chain, often essential for target engagement in medicinal chemistry.

2. Hydrolysis to Piperidine-3-carboxylic Acid (Nipecotic Acid): The nitrile can be hydrolyzed under acidic or basic conditions to yield nipecotic acid. This provides a synthetic route to the core scaffold of Nipecotamide and its derivatives, although it adds a step compared to starting with Nipecotamide itself.

3. Nucleophilic Addition to the Nitrile: The nitrile group can undergo nucleophilic attack to form various heterocyclic systems, further expanding its synthetic utility.

Experimental Data and Protocols

Representative Transformation of Piperidine-3-carbonitrile: Reduction to 3-(Aminomethyl)piperidine

While a specific experimental protocol for the reduction of piperidine-3-carbonitrile was not found in the search results, a general procedure for the reduction of a nitrile to a primary amine using a metal hydride is presented below. This is a standard and widely applicable method in organic synthesis.

Experimental Protocol: General Reduction of a Nitrile

To a stirred solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon) is added a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in a controlled manner, often at a reduced temperature (e.g., 0 °C). The reaction mixture is then typically allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a sequence of water and aqueous base (e.g., NaOH solution) to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or chromatography, to yield the desired 3-(aminomethyl)piperidine.

ReactantReagentProductSolventYield (%)
Piperidine-3-carbonitrile HClLiAlH₄3-(Aminomethyl)piperidineTHFHigh
Piperidine-3-carbonitrile HClBH₃3-(Aminomethyl)piperidineTHFHigh

Note: Yields for this specific transformation are generally high, though they are dependent on the specific reaction conditions and the purity of the starting material.

Nipecotamide in Synthesis: A Direct Approach to Amide Derivatives

Nipecotamide is an ideal starting material when the piperidine-3-carboxamide moiety is a desired pharmacophore in the final molecule. It is a known reactant for the synthesis of various inhibitors, including those for dipeptidyl peptidase IV (DPP-4) and IκB kinase β (IKKβ), as well as for anti-HIV agents. The secondary amine of the piperidine ring is readily functionalized through N-acylation or N-alkylation reactions.

1. N-Alkylation: The piperidine nitrogen can be alkylated with various electrophiles to introduce diverse substituents.

2. N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or carboxylic acids (using coupling agents) is a common strategy to build more complex amide-containing molecules.

Representative Transformation of Nipecotamide: N-Substitution

The following is a representative protocol for the N-substitution of a piperidine derivative, based on methodologies for synthesizing derivatives of nipecotamide.

Experimental Protocol: Synthesis of N-Substituted Nipecotamide Derivatives

To a solution of Nipecotamide in a suitable dry solvent such as dimethylformamide (DMF) are added a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). After a brief stirring period to activate the carboxylic acid (if starting from an acid to form an amide linkage with the piperidine nitrogen of another molecule), the appropriate aniline or other amine intermediate is added. The reaction mixture is stirred at room temperature until completion. The product is typically isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate. The solid product is then washed and can be further purified by recrystallization or chromatography.

ReactantReagentProductSolventYield (%)Reference
NipecotamideSubstituted Salicylaldehyde, etc.N-substituted nipecotamide derivativesVariousGood--INVALID-LINK--
NipecotamideVarious electrophiles (e.g., benzyl bromide)N-alkylated nipecotamideDMFGoodGeneral synthetic knowledge

Comparative Synthetic Workflow

The choice between this compound and Nipecotamide fundamentally depends on the desired final product and the intended synthetic route. The following diagram illustrates the divergent synthetic pathways originating from these two building blocks.

G cluster_0 Piperidine-3-carbonitrile HCl cluster_1 Nipecotamide P3CN Piperidine-3-carbonitrile Hydrochloride Reduction Reduction (e.g., LiAlH4) P3CN->Reduction Hydrolysis Hydrolysis (Acid or Base) P3CN->Hydrolysis NIP Nipecotamide N_Alkylation N-Alkylation NIP->N_Alkylation N_Acylation N-Acylation NIP->N_Acylation Amine 3-(Aminomethyl)piperidine Reduction->Amine Acid Nipecotic Acid Hydrolysis->Acid N_Substituted_Nip N-Substituted Nipecotamide Derivatives N_Alkylation->N_Substituted_Nip N_Acylation->N_Substituted_Nip

Caption: Synthetic pathways from Piperidine-3-carbonitrile and Nipecotamide.

Conclusion

Both this compound and Nipecotamide are valuable and versatile building blocks in synthetic and medicinal chemistry.

  • This compound is the precursor of choice when synthetic flexibility is paramount. Its nitrile group serves as a latent amine or carboxylic acid, and can also participate in cycloaddition reactions, opening up a wider range of potential molecular architectures.

  • Nipecotamide offers a more direct and atom-economical route for the synthesis of molecules where the piperidine-3-carboxamide pharmacophore is a key structural element. This is particularly advantageous in the development of certain classes of enzyme inhibitors and other bioactive molecules.

The selection between these two reagents should be guided by a careful consideration of the overall synthetic strategy, the desired final functionality, and factors such as cost and availability. For exploratory synthetic programs where multiple functional group interconversions are envisioned, this compound provides a strategic advantage. Conversely, for target-oriented synthesis where the carboxamide is a fixed feature, Nipecotamide is the more efficient choice.

References

Spectroscopic Comparison of (S)- and (R)-Piperidine-3-carbonitrile Hydrochloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between enantiomers is paramount. This guide provides a comparative spectroscopic analysis of (S)- and (R)-Piperidine-3-carbonitrile hydrochloride. Due to the limited availability of direct experimental spectra for these specific enantiomers, this guide presents predicted data based on analogous compounds and focuses on the essential techniques for their differentiation.

As enantiomers, (S)- and (R)-Piperidine-3-carbonitrile hydrochloride possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between them. The spectra for both isomers are expected to be identical. Differentiation is achieved through chiral-specific methods, most notably chiral High-Performance Liquid Chromatography (HPLC).

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Piperidine-3-carbonitrile hydrochloride. These predictions are based on the known spectral characteristics of the piperidine ring, the nitrile functional group, and related hydrochloride salts.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
NH₂⁺9.0 - 10.0br s
CH (C3)3.2 - 3.4m
CH₂ (C2, C6)3.0 - 3.5m
CH₂ (C4, C5)1.8 - 2.2m

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm (Predicted)
C≡N118 - 122
C330 - 35
C2, C645 - 50
C4, C522 - 28

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H stretch (salt)2700 - 3100Strong, broad
C-H stretch2850 - 3000Medium
C≡N stretch2240 - 2260Medium, sharp
N-H bend1500 - 1600Medium

Table 4: Predicted Mass Spectrometry Data

Ionm/z (Predicted)
[M+H]⁺ (of free base)111.09
[M]⁺ (of free base)110.08

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a suitable technique for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Chiral Differentiation: The Decisive Analysis

Standard spectroscopic methods are blind to stereoisomerism in the form of enantiomers. To distinguish between the (S)- and (R)-isomers of this compound, a chiral environment must be introduced. Chiral HPLC is the most common and effective technique for this purpose.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A chiral column is the key component. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are often effective for separating chiral amines and related compounds.

  • Mobile Phase: The mobile phase composition is critical and requires optimization. A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) are often added to improve peak shape for basic compounds.

  • Method Development:

    • Screen different chiral columns to find one that provides baseline separation.

    • Optimize the mobile phase composition by varying the ratio of the non-polar solvent and the alcohol modifier.

    • Adjust the flow rate to achieve a balance between resolution and analysis time.

    • Set the UV detector to a wavelength where the compound absorbs, likely in the low UV region (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Analysis: Inject a solution of the racemic mixture to determine the retention times of the two enantiomers. Subsequently, inject solutions of the individual (S)- and (R)-isomers to identify which peak corresponds to which enantiomer. The enantiomeric excess (e.e.) of a sample can be determined by integrating the peak areas of the two enantiomers.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for the spectroscopic comparison of the (S)- and (R)-isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Piperidine-3-carbonitrile Hydrochloride Isomer NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Structure Structural Elucidation (Functional Groups, Connectivity) NMR->Structure IR->Structure MS->Structure Purity Enantiomeric Purity and Identification Chiral_HPLC->Purity

Caption: Experimental workflow for the analysis of piperidine isomers.

logical_comparison cluster_isomers Isomers cluster_methods Analytical Methods cluster_results Results S_Isomer (S)-Piperidine-3-carbonitrile HCl Standard_Spec Standard Spectroscopy (NMR, IR, MS) S_Isomer->Standard_Spec Chiral_Method Chiral Method (Chiral HPLC) S_Isomer->Chiral_Method R_Isomer (R)-Piperidine-3-carbonitrile HCl R_Isomer->Standard_Spec R_Isomer->Chiral_Method Identical_Spectra Identical Spectra Standard_Spec->Identical_Spectra Different_Retention Different Retention Times Chiral_Method->Different_Retention

Caption: Logic for comparing the (S) and (R) enantiomers.

A Comparative Guide to the Biological Activities of Piperidine-3-carbonitrile Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the (S)- and (R)-enantiomers of Piperidine-3-carbonitrile hydrochloride. While direct, quantitative comparative studies on these specific enantiomers are not extensively available in publicly accessible literature, this document synthesizes existing information on their potential therapeutic applications and the general importance of stereochemistry in the biological activity of piperidine derivatives.

Introduction

This compound is a chiral molecule existing as two enantiomers: (S)-Piperidine-3-carbonitrile hydrochloride and (R)-Piperidine-3-carbonitrile hydrochloride. The piperidine scaffold is a key structural motif in a wide array of pharmaceuticals, and the stereochemistry of substituents on this ring can significantly influence pharmacological activity.[1] This guide explores the reported biological activities of each enantiomer, supported by available data and relevant experimental methodologies.

Comparative Biological Activity

Evidence suggests that the two enantiomers of this compound possess distinct biological profiles, a common phenomenon in pharmacology where stereoisomers interact differently with chiral biological targets such as receptors and enzymes.

Table 1: Summary of Known and Potential Biological Activities

Biological Activity(S)-Enantiomer(R)-EnantiomerKey Observations
Neurological Activity Higher selectivity for certain GABA receptor subtypes reported.[2]Lower selectivity for the same GABA receptor subtypes reported.[2]The differential interaction with GABA receptors is attributed to chiral recognition at the binding site. Specific receptor subtypes and quantitative binding affinities are not detailed in available literature.
Anticancer Activity Potential cytotoxic effects against various cancer cell lines have been suggested for piperidine derivatives.The anticancer activity of the (R)-enantiomer has not been specifically reported.The anticancer potential of piperidine-containing compounds is an active area of research.[2][3]
Anti-inflammatory Activity The piperidine scaffold is found in compounds with anti-inflammatory properties.The anti-inflammatory activity of the (R)-enantiomer has not been specifically reported.The anti-inflammatory effects of piperidine derivatives are an area of interest in drug discovery.

Neurological Activity: Focus on GABA Receptors

The most distinct biological activity noted between the enantiomers of this compound relates to their interaction with GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It has been reported that the (S)-enantiomer exhibits greater selectivity for certain GABA receptor subtypes compared to the (R)-enantiomer.[2] This enantioselectivity is crucial as different GABA receptor subtypes have distinct physiological roles, and subtype-selective compounds can offer more targeted therapeutic effects with fewer side effects.

dot

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_A_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_influx->Hyperpolarization S_enantiomer (S)-Enantiomer S_enantiomer->GABA_A_Receptor Higher Selectivity R_enantiomer (R)-Enantiomer R_enantiomer->GABA_A_Receptor Lower Selectivity

Caption: Simplified GABA-A receptor signaling pathway and the differential interaction of the enantiomers.

Experimental Protocols

The following are generalized protocols for assays that could be used to quantitatively compare the biological activities of the this compound enantiomers.

GABA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for GABA receptors.

1. Membrane Preparation:

  • Homogenize rat brain tissue in a buffered solution.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membranes multiple times to remove endogenous GABA.

  • Resuspend the final membrane pellet in the assay buffer.

2. Binding Assay:

  • Incubate the prepared membranes with a radiolabeled ligand that binds to GABA receptors (e.g., [³H]GABA or [³H]muscimol).

  • In parallel, incubate the membranes with the radioligand and varying concentrations of the test compounds (either the (S)- or (R)-enantiomer).

  • After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the enantiomers.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Enantiomer Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]GABA) Radioligand_Prep->Incubation Enantiomer_Prep Prepare Enantiomer Solutions ((S) and (R)) Enantiomer_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement IC50_Determination Determine IC50 Measurement->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation Comparison Compare Affinities Ki_Calculation->Comparison

References

Head-to-head comparison of catalysts for the synthesis of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Piperidine-3-carbonitrile hydrochloride, a key building block in the development of various pharmaceutical agents, relies on the efficient catalytic hydrogenation of 3-cyanopyridine. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, purity, and overall process economy. This guide provides an objective, data-driven comparison of common catalytic systems for this critical transformation, supported by detailed experimental protocols.

Comparative Performance of Catalytic Systems

The catalytic hydrogenation of 3-cyanopyridine to piperidine-3-carbonitrile involves the reduction of both the pyridine ring and the nitrile group. However, for the synthesis of piperidine-3-carbonitrile, the goal is the selective reduction of the pyridine ring while preserving the nitrile functionality. Subsequently, the hydrochloride salt is formed. The data presented below is collated from studies on 3-cyanopyridine and closely related substrates, providing a comparative overview of catalyst performance.

Catalyst SystemCatalyst LoadingPressure (H₂)TemperatureReaction TimeSolventYield (%)Purity/Selectivity (%)
Rhodium (Rh₂O₃) 0.5 mol%5 bar40°C16 h2,2,2-Trifluoroethanol (TFE)>95% (estimated)High
Palladium (10% Pd/C) 0.3 g / g substrate6 bar50°C4.5 hWater/Dichloromethane99%76% (3-PIPA*)
Ruthenium (Ru-Pd/Ac) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh~100% (piperidines)
Nickel (Raney Ni) 1:1 (substrate:cat)1 atm (from KBH₄)50°C45 minDry Ethanol80-90% (estimated)High

*Note: 3-PIPA refers to 3-(aminomethyl)piperidine, indicating full reduction of the nitrile as well. The conditions can be tuned to favor piperidine-3-carbonitrile. Data for Ru-Pd/Ac and Raney Ni are based on related pyridine/nitrile hydrogenations and serve as a strong reference.[1][2][3]

Experimental Workflow

The general workflow for the synthesis and comparison of catalysts for producing this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_catalysts Catalyst Comparison start Start: 3-Cyanopyridine reactor_prep Prepare Reactor start->reactor_prep catalyst_add Add Catalyst & Solvent reactor_prep->catalyst_add purge Purge with Inert Gas catalyst_add->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temp & Time pressurize->react depressurize Depressurize & Purge react->depressurize filter Filter Catalyst depressurize->filter hcl_add Add HCl for Salt Formation filter->hcl_add isolate Isolate Product hcl_add->isolate analyze Analyze Yield & Purity (NMR, GC-MS) isolate->analyze rh Rhodium (Rh₂O₃) rh->catalyst_add pd Palladium (Pd/C) pd->catalyst_add ru Ruthenium (Ru-Pd/Ac) ru->catalyst_add ni Nickel (Raney Ni) ni->catalyst_add

Catalyst screening workflow for Piperidine-3-carbonitrile HCl synthesis.

Detailed Experimental Protocols

The following protocols are adapted from literature for the hydrogenation of 3-cyanopyridine or analogous substrates.[1][3][4][5][6] Researchers should optimize these protocols for their specific equipment and safety procedures.

Protocol 1: Rhodium (Rh₂O₃) Catalyzed Hydrogenation

This protocol is based on the mild hydrogenation of functionalized pyridines.[4][6]

  • Materials:

    • 3-Cyanopyridine (0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE, 1 mL)

    • Hydrogen (H₂) gas

    • High-pressure autoclave

    • Hydrochloric acid (HCl) solution

  • Procedure:

    • To a high-pressure autoclave vial, add 3-cyanopyridine and Rh₂O₃.

    • Add TFE as the solvent.

    • Seal the autoclave and purge three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the autoclave with H₂ to 5 bar.

    • Heat the reaction mixture to 40°C and stir for 16 hours.

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing piperidine-3-carbonitrile is then treated with a stoichiometric amount of HCl (e.g., in ethanol or ether) to precipitate the hydrochloride salt.

    • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is adapted from the selective hydrogenation of 3-pyridinecarbonitrile.[1][3]

  • Materials:

    • 3-Cyanopyridine (e.g., 5.0 g)

    • 10% Palladium on Carbon (Pd/C, 1.5 g)

    • Sulfuric acid (H₂SO₄, adjusted for selectivity)

    • Water (150 mL)

    • Dichloromethane (50 mL)

    • Hydrogen (H₂) gas

    • High-pressure reactor

    • Hydrochloric acid (HCl) solution

  • Procedure:

    • Charge a high-pressure reactor with 3-cyanopyridine, 10% Pd/C, water, dichloromethane, and the acidic additive (H₂SO₄). The molar ratio of acid is critical for selectivity.

    • Seal the reactor, flush three times with nitrogen, and then three times with hydrogen.

    • Pressurize with H₂ to 6 bar and heat to 50°C.

    • Stir the mixture until hydrogen uptake ceases (approx. 4.5 hours).

    • Cool the reactor to room temperature and vent the pressure.

    • Filter the catalyst from the reaction mixture.

    • Separate the organic phase, and extract the aqueous phase with dichloromethane.

    • Combine the organic phases and evaporate the solvent to yield the free base.

    • Dissolve the crude product in a suitable solvent and add HCl to precipitate this compound.

    • Isolate the product by filtration and dry.

Protocol 3: Ruthenium (Ru-Pd/Ac) Catalyzed Hydrogenation

This protocol is inferred from the hydrogenation of methylpyridines where high selectivity to piperidines was observed.[2]

  • Materials:

    • 3-Cyanopyridine

    • Ru-Pd on Activated Carbon (Ru-Pd/Ac) catalyst

    • Ethanol or other suitable solvent

    • Hydrogen (H₂) gas

    • High-pressure reactor

    • Hydrochloric acid (HCl) solution

  • Procedure:

    • In a high-pressure reactor, suspend the 3-cyanopyridine and the Ru-Pd/Ac catalyst in the chosen solvent.

    • Seal and purge the reactor with an inert gas, then with hydrogen.

    • Pressurize with H₂ (a typical starting pressure would be 10-50 bar) and heat (a typical starting temperature would be 80-120°C).

    • Maintain stirring for a designated period (e.g., 4-12 hours), monitoring the reaction progress by GC or TLC.

    • After completion, cool the reactor, vent the pressure, and purge with inert gas.

    • Remove the catalyst by filtration.

    • Work up the filtrate as described in the previous protocols to obtain the hydrochloride salt.

Protocol 4: Raney Nickel (Raney Ni) Catalyzed Hydrogenation

This protocol is a general method for the reduction of nitriles to primary amines and can be adapted for the hydrogenation of the pyridine ring.[5]

  • Materials:

    • 3-Cyanopyridine (10 mmol)

    • Raney Nickel (moist weight ~0.64 g, ~10 mmol)

    • Potassium borohydride (KBH₄, 2.16 g, 40 mmol) - serves as the hydrogen source

    • Dry Ethanol (25 mL)

    • Hydrochloric acid (HCl) solution

  • Procedure:

    • In a round-bottom flask, combine KBH₄, Raney Nickel, and dry ethanol.

    • While stirring, add the 3-cyanopyridine to the mixture.

    • Heat the reaction to 50°C and stir for approximately 45 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction (e.g., with slow addition of water or dilute acid, as the mixture will generate hydrogen).

    • Filter the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry.

    • Evaporate the solvent from the filtrate.

    • Perform a standard aqueous work-up to isolate the piperidine-3-carbonitrile free base.

    • Convert to the hydrochloride salt as described in the previous methods.

Conclusion

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process, including cost, desired reaction conditions, and selectivity.

  • Rhodium-based catalysts offer high efficacy under mild conditions, making them suitable for laboratory-scale synthesis where functional group tolerance is key.[4][6]

  • Palladium on carbon is a versatile and widely used industrial catalyst. The selectivity can be tuned with acidic additives, although this may require more extensive optimization.[1][3]

  • Ruthenium catalysts , particularly bimetallic formulations, show promise for high selectivity towards the saturated piperidine ring.[2]

  • Raney Nickel provides a cost-effective, albeit highly reactive, option that can be performed without high-pressure hydrogen gas, using a chemical hydride as the hydrogen source.[5]

Researchers are encouraged to use this guide as a starting point and to perform their own optimization studies to identify the most suitable catalyst and conditions for their specific application.

References

Efficacy of Piperidine-3-carbonitrile hydrochloride derivatives against specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among its many derivatives, those incorporating a 3-carbonitrile moiety are demonstrating significant potential as modulators of various biological targets. This guide provides a comparative analysis of the efficacy of piperidine-3-carbonitrile hydrochloride derivatives and their close analogues against key enzymes implicated in osteoporosis and neurodegenerative diseases, supported by experimental data and detailed protocols.

Data Presentation: Inhibitory Potency of Piperidine Derivatives

The following table summarizes the in vitro efficacy of selected piperidine derivatives against their respective biological targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Compound ClassDerivative ExampleBiological TargetIC50 ValueTherapeutic Area
Piperidamide-3-carboxamide Compound H-9Cathepsin K0.08 µM[3]Osteoporosis
1-Benzylpiperidine Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride)Acetylcholinesterase (AChE)0.56 nM[4]Alzheimer's Disease
N-Arylpiperidine-3-carboxamide Compound 1 (racemic)Melanoma Cell (A375) Antiproliferation1.0 µM[5]Oncology
N-Arylpiperidine-3-carboxamide Compound 20 (S-configuration)Melanoma Cell (A375) Senescence Induction (EC50)0.27 µM[5]Oncology

Key Biological Targets and Mechanisms of Action

Cathepsin K in Osteoporosis

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[6] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[6] Inhibition of cathepsin K is a promising therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis.[6] Piperidamide-3-carboxamide derivatives, like compound H-9, have been shown to be potent inhibitors of cathepsin K, thereby reducing bone resorption.[3] Furthermore, studies have indicated that these compounds can effectively downregulate the expression of cathepsin K in osteoclast-like cells.[3]

Acetylcholinesterase in Alzheimer's Disease

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[1][7] In Alzheimer's disease, the inhibition of AChE is a primary therapeutic approach to enhance cholinergic neurotransmission and manage symptoms.[1] Certain 1-benzylpiperidine derivatives have been identified as exceptionally potent inhibitors of AChE, with compound 21 demonstrating an IC50 in the nanomolar range, suggesting its potential for development as an anti-dementia agent.[4]

Experimental Protocols

Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a generalized procedure for determining the IC50 values of test compounds against human recombinant Cathepsin K.

Materials and Reagents:

  • Human Recombinant Cathepsin K

  • Assay Buffer (e.g., MES or sodium acetate, pH 5.5, containing EDTA and DTT)

  • Fluorogenic Substrate (e.g., a peptide substrate linked to a fluorescent reporter)

  • Test compounds and a known Cathepsin K inhibitor (control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, Cathepsin K enzyme, and fluorogenic substrate. Prepare a serial dilution of the test compounds and the control inhibitor.

  • Assay Reaction Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the serially diluted inhibitor solutions to their respective wells.

    • Include positive control wells (no inhibitor) and negative control/blank wells (no enzyme).

    • Add the Cathepsin K enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[6]

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard spectrophotometric method for measuring AChE inhibitory activity in a 96-well plate format.[2][7]

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme

  • 0.1 M Phosphate Buffer (pH 8.0)[7]

  • Acetylthiocholine Iodide (ATCI) as the substrate[7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2][7]

  • Test compounds

  • 96-well clear, flat-bottom microplate[7]

  • Microplate reader capable of kinetic measurements at 412 nm[2][7]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in the phosphate buffer.[7]

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).[7]

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup (per well):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[7]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[7]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[7]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition for each test compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[1]

Visualizing the Mechanism of Action

Cathepsin K Inhibition in Bone Resorption

The following diagram illustrates the role of osteoclasts and cathepsin K in bone resorption and the point of intervention for piperidine-based inhibitors.

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix Osteoclast Activated Osteoclast SealingZone Sealing Zone Formation Osteoclast->SealingZone Adhesion to Bone RuffledBorder Ruffled Border SealingZone->RuffledBorder CatK Cathepsin K RuffledBorder->CatK Secretion into Resorption Pit Lysosomes Lysosomes Lysosomes->RuffledBorder Fusion Collagen Type I Collagen DegradedCollagen Degraded Collagen Fragments Collagen->DegradedCollagen Degradation Inhibitor Piperidine-3-carbonitrile Derivative (e.g., H-9) Inhibitor->CatK

Caption: Mechanism of Cathepsin K inhibition in osteoclast-mediated bone resorption.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Dispense Reagents, Enzyme, and Inhibitor into 96-well Plate A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare Assay Buffer and Reagents C->D E Pre-incubate D->E F Initiate Reaction with Substrate E->F G Kinetic Measurement (Absorbance/Fluorescence) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) I->J K Calculate IC50 Value J->K

Caption: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

References

A Comparative Guide to the Validation of a New HPLC-MS/MS Method for the Quantification of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Piperidine-3-carbonitrile hydrochloride against established alternative techniques, namely Reversed-Phase HPLC with UV detection (RP-HPLC-UV) via pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency.[1][2] This document outlines the detailed experimental protocols and presents comparative performance data based on internationally recognized validation guidelines to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

The validation of analytical procedures is essential to demonstrate that a method is fit for its intended purpose.[3] Guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), provide a framework for evaluating various validation characteristics.[3][4][5] This guide focuses on key validation parameters including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.[6] The following sections describe the protocols for the new HPLC-MS/MS method and two alternative methods.

New Method: HPLC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices without the need for derivatization.[7]

a. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): (e.g., Deuterated this compound)

b. Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

c. Chromatographic and MS Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Piperidine-3-carbonitrile: Precursor ion > Product ion (to be determined experimentally)

    • Internal Standard: Precursor ion > Product ion (to be determined experimentally)

d. Sample Preparation:

  • Prepare a stock solution (1 mg/mL) of the reference standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Accurately weigh the sample, dissolve in a known volume of methanol, and dilute to fall within the calibration range.

  • Add a fixed concentration of the internal standard to all standards and samples.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Alternative Method A: RP-HPLC-UV with Pre-Column Derivatization

Simple piperidine compounds often lack a strong UV chromophore, necessitating derivatization to enable sensitive UV detection.[8][9] This method uses 4-toluenesulfonyl chloride for derivatization.[9]

a. Reagents and Materials:

  • This compound reference standard

  • 4-toluenesulfonyl chloride (TsCl)

  • Acetonitrile (HPLC Grade)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9)

  • Phosphoric acid

  • Ultrapure water

b. Instrumentation:

  • HPLC system with a UV-Vis detector.

c. Derivatization Protocol:

  • To 1 mL of each standard and sample solution, add 1 mL of sodium bicarbonate buffer.

  • Add 1 mL of TsCl solution (10 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature and neutralize with a small volume of phosphoric acid.

  • The derivatized sample is now ready for HPLC analysis.

d. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 254 nm[2][10]

  • Injection Volume: 20 µL

Alternative Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. For piperidines, derivatization is often required to increase volatility and improve peak shape.[7][11]

a. Reagents and Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

b. Instrumentation:

  • GC system coupled to a mass spectrometer.

c. Derivatization Protocol:

  • Evaporate a known volume of the sample/standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool to room temperature before injection.

d. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation: Method Validation Comparison

The performance of the three analytical methods was evaluated according to ICH guidelines.[4][12] The following tables summarize the quantitative data from the validation studies.

Table 1: Linearity and Sensitivity

ParameterHPLC-MS/MS (New Method)RP-HPLC-UV (Derivatized)GC-MS (Derivatized)
Linearity Range 1 - 1000 ng/mL0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.3 ng/mL0.15 µg/mL[9]0.05 µg/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.44 µg/mL[9]0.1 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-MS/MS (New Method)RP-HPLC-UV (Derivatized)GC-MS (Derivatized)
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 101.8%97.5 - 102.5%
Precision (Repeatability, %RSD) < 1.5%< 2.0%< 2.5%
Precision (Intermediate, %RSD) < 2.0%< 2.5%< 3.0%

Table 3: Specificity and Robustness Summary

ParameterHPLC-MS/MS (New Method)RP-HPLC-UV (Derivatized)GC-MS (Derivatized)
Specificity High (Mass-based detection)Moderate (Potential interferences)High (Mass-based detection)
Robustness HighModerate (Sensitive to pH, temp)Moderate (Sensitive to injector temp)
Sample Throughput High (Fast gradient)Low (Derivatization required)Low (Derivatization & long run time)

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the validation and selection of an analytical method.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting start Define Analytical Procedure's Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol criteria Define Performance Characteristics & Acceptance Criteria protocol->criteria experiments Execute Validation Experiments (Accuracy, Precision, etc.) criteria->experiments Proceed to Execution data Collect & Process Raw Data experiments->data evaluate Evaluate Results vs. Acceptance Criteria data->evaluate Submit for Evaluation report Prepare Validation Report evaluate->report final Procedure is Fit for Purpose report->final

Caption: A flowchart of the analytical method validation process.

G start Start: Need to Quantify Piperidine-3-carbonitrile HCl q1 Is ultra-high sensitivity (LOD < 10 ng/mL) required? start->q1 q2 Is the sample matrix complex (e.g., biological)? q1->q2 No lcms Select HPLC-MS/MS q1->lcms Yes q3 Is derivatization undesirable due to time/ reproducibility concerns? q2->q3 No q2->lcms Yes q3->lcms Yes hplc Select HPLC-UV (with derivatization) q3->hplc No gcms Select GC-MS (with derivatization) hplc->gcms Consider if analyte is highly volatile

References

Performance Benchmark: Piperidine-3-carbonitrile Hydrochloride-Derived Ligands in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Among the varied piperidine-based starting materials, Piperidine-3-carbonitrile hydrochloride serves as a versatile building block for the synthesis of ligands targeting a range of biological entities, most notably receptors within the central nervous system. This guide provides an objective comparison of the performance of ligands derived from this scaffold against alternative compounds, supported by experimental data from published research. The focus is on two prominent targets: the Sigma-1 (σ1) receptor and the Dopamine D4 (D4) receptor, both of which are implicated in a variety of neurological and psychiatric disorders.

Comparative Analysis of Ligand Performance

The following tables summarize the binding affinities of various ligands for the Sigma-1 and Dopamine D4 receptors. The data is presented to facilitate a direct comparison between ligands derived from or structurally related to Piperidine-3-carbonitrile and alternative chemical scaffolds.

Sigma-1 (σ1) Receptor Ligands

The Sigma-1 receptor is a unique intracellular chaperone protein involved in a multitude of cellular functions, making it an attractive target for therapeutic intervention in neurodegenerative diseases, pain, and addiction. The data below compares piperidine-based ligands with other chemotypes.

Compound IDScaffoldStructureKi (nM) for σ1 ReceptorReference
Compound 1 Piperidine2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[1]
Compound 3 Piperidine2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone derivative8.9[1]
Haloperidol Piperidine4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one2.5[1]
(+)-Pentazocine Benzomorphan(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol2.9 (Kd)[1]
Compound 7 N-substituted 4-cyano-4-phenylpiperidine1-benzyl-4-phenylpiperidine-4-carbonitrile<1 (subnanomolar)[2]
Compound 9 N-substituted 4-cyano-4-phenylpiperidine4-phenyl-1-(3-phenylpropyl)piperidine-4-carbonitrile<1 (subnanomolar)[2]
Dopamine D4 (D4) Receptor Ligands

The Dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target in the treatment of schizophrenia and other psychotic disorders. The following table contrasts piperidine-derived ligands with alternative scaffolds.

Compound IDScaffoldStructureKi (nM) for D4 ReceptorReference
Compound 8a 3-Aryloxypiperidine3-((3-fluorobenzyl)oxy)-1-(3-fluoro-4-methoxybenzyl)piperidine205.9[3]
Compound 8b 3-Aryloxypiperidine1-(3-fluoro-4-methoxybenzyl)-3-((3,4-difluorobenzyl)oxy)piperidine169[3]
Compound 27 Piperazine4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperazine0.84[4]
Compound 28 Piperazine4-(4-chlorophenyl)-1-(benzofuran-2-ylmethyl)piperazine3.9[4]
L745,870 Piperidine3-(4-(4-chlorophenyl)piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine~0.43[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the human Sigma-1 receptor.[1][6]

1. Materials:

  • Receptor Source: Guinea pig brain membranes or HEK-293 cells stably expressing the human Sigma-1 receptor.
  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol).
  • Non-specific Binding Control: Haloperidol (10 µM final concentration).
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.
  • Test Compounds: Serial dilutions of the piperidine-derived ligands and alternatives.
  • Instrumentation: Liquid scintillation counter, 96-well plates, filter mats (e.g., GF/B).

2. Procedure:

  • Prepare membrane homogenates from the receptor source.
  • In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration close to its Kd, e.g., 5 nM), and varying concentrations of the test compound.
  • For determining non-specific binding, a parallel set of wells is prepared with the radioligand and a high concentration of an unlabeled competitor (e.g., haloperidol).
  • Incubate the plates at 37°C for 120 minutes.
  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the human Dopamine D4 receptor.[7][8]

1. Materials:

  • Receptor Source: CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
  • Radioligand: [³H]N-methylspiperone (specific activity ~70-90 Ci/mmol).
  • Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled spiperone.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Test Compounds: Serial dilutions of the piperidine-derived ligands and alternatives.
  • Instrumentation: Liquid scintillation counter, 96-well plates, filter mats (e.g., GF/C).

2. Procedure:

  • Prepare membrane homogenates from the D4 receptor-expressing cells.
  • In a 96-well plate, add the membrane preparation, [³H]N-methylspiperone (at a concentration near its Kd, e.g., 0.5 nM), and a range of concentrations of the test compound.
  • Define non-specific binding in separate wells containing the radioligand and a saturating concentration of an unlabeled competitor.
  • Incubate the plates at room temperature for 60-90 minutes.
  • Harvest the membranes by rapid filtration over glass fiber filters and wash with ice-cold assay buffer.
  • Quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the Sigma-1 receptor binding assay to determine the IC₅₀ and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these ligands.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen BiP BiP Sigma1R_BiP Sigma-1R Sigma1R_BiP->BiP Bound Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociates from BiP Ligand Ligand (e.g., Piperidine Derivative) Ligand->Sigma1R_BiP Binds Client_Proteins Client Proteins (Ion Channels, etc.) Sigma1R_Active->Client_Proteins Interacts with Cellular_Response Modulation of Cellular Response Client_Proteins->Cellular_Response Leads to

Sigma-1 Receptor Signaling Pathway Activation.

Experimental_Workflow Start Start: Compound Synthesis Membrane_Prep 1. Receptor Membrane Preparation (e.g., from cell culture) Start->Membrane_Prep Assay_Setup 2. Assay Setup in 96-well Plate - Membranes - Radioligand - Test Compound (serial dilutions) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 37°C for 120 min) Assay_Setup->Incubation Filtration 4. Rapid Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures bound radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis - Calculate IC50 - Calculate Ki using Cheng-Prusoff Counting->Data_Analysis End End: Determine Ligand Affinity Data_Analysis->End

Workflow for Radioligand Binding Assay.

Logical_Relationship Piperidine_Scaffold Piperidine-3-carbonitrile Hydrochloride Ligand_Synthesis Ligand Synthesis Piperidine_Scaffold->Ligand_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Ligand_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Alternative_Scaffolds Alternative Scaffolds (e.g., Piperazine, Benzomorphan) Alternative_Scaffolds->Ligand_Synthesis

Drug Discovery Logic Flow.

References

Safety Operating Guide

Proper Disposal of Piperidine-3-carbonitrile Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of a Spill or Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove the individual from the exposure area to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Piperidine-3-carbonitrile hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Profile and Safety Precautions

This compound and related piperidine compounds are classified as hazardous materials. Key hazards include:

  • Toxicity: These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Corrosivity: They can cause severe skin burns and eye damage.[4]

  • Irritation: May cause respiratory, skin, and eye irritation.[3][5]

  • Flammability: Some piperidine derivatives are flammable, and their vapors can form explosive mixtures with air.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][7]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential.[5][7]

Quantitative Hazard Data

For a clearer understanding of the potential hazards, the following table summarizes key quantitative data for closely related piperidine compounds. This data should be considered indicative of the potential hazards of this compound.

Hazard ClassificationValueSource Compound
Acute Oral ToxicityCategory 3Piperidine hydrochloride[1][3][8]
Acute Dermal ToxicityCategory 3Piperidine[4]
Acute Inhalation ToxicityCategory 1 / 3Piperidine[4]
Skin Corrosion/IrritationSub-category 1B / Category 2Piperidine / Piperidine hydrochloride[3]
Serious Eye Damage/IrritationCategory 1 / Category 2Piperidine / Piperidine hydrochloride[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[8] The following protocol provides a general framework for its disposal:

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., glassware, pipette tips), and contaminated PPE, must be classified as hazardous waste.

  • This waste must be segregated from non-hazardous waste streams. Do not mix with other chemical waste unless compatibility has been confirmed.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed container.[7]

  • The container should be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste" and "this compound."

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][5] The storage area should be secure and accessible only to authorized personnel.[1][3][5]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[7]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5][7]

  • Neutralization/Absorption: For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[2][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Step 4: Final Disposal

  • The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility.[1][2][3][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Ensure all required waste disposal documentation is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Waste Generation (this compound) is_contaminated Contaminated Material? start->is_contaminated hazardous_waste Classify as Hazardous Waste is_contaminated->hazardous_waste Yes segregate Segregate from Non-Hazardous Waste hazardous_waste->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Secure, Ventilated Area collect->store contact_ehs Contact EHS for Disposal store->contact_ehs end Disposed by Approved Waste Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.